Technical Documentation Center

artoindonesianin B Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: artoindonesianin B

Core Science & Biosynthesis

Foundational

Artoindonesianin B: A Technical Guide to Its Chemical Structure and Molecular Properties

Introduction Artoindonesianin B is a significant natural product belonging to the prenylated flavone class of compounds. First isolated from the root of Artocarpus champeden by Hakim et al., it has garnered interest with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Artoindonesianin B is a significant natural product belonging to the prenylated flavone class of compounds. First isolated from the root of Artocarpus champeden by Hakim et al., it has garnered interest within the scientific community due to its notable biological activity.[1][2] Specifically, Artoindonesianin B has demonstrated cytotoxic effects against murine leukemia (P-388) cells, highlighting its potential as a scaffold for drug development.[1][2] This guide provides a detailed technical overview of its chemical structure and molecular characteristics, synthesized from primary spectroscopic data, for researchers and professionals in natural product chemistry and drug discovery.

Section 1: Molecular Identity and Properties

The fundamental characteristics of Artoindonesianin B are crucial for its identification and application in research. High-resolution mass spectrometry (HRMS) was pivotal in establishing its molecular formula.

Data Presentation: Key Molecular Properties

IdentifierValueSource
IUPAC Name Not formally assigned. Described as a diprenylated flavone derivative.[2]
Molecular Formula C₂₆H₂₈O₈[2]
Molecular Weight 468.50 g/mol Calculated
Exact Mass 468.1784 g/mol ([M+H]⁺ ion at m/z 469.1883)[2]
Natural Source Root of Artocarpus champeden Spreng.[1][2]
Compound Class Prenylated Flavone[1]

Section 2: Elucidation of the Chemical Structure

The structural architecture of Artoindonesianin B was meticulously pieced together using a suite of advanced spectroscopic techniques. This approach is the cornerstone of natural product characterization, allowing for the unambiguous assignment of complex molecular frameworks without the need for total synthesis or X-ray crystallography in all cases.

The process, as described in the foundational literature, relied on:

  • Mass Spectrometry (MS): High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) provided the exact mass, which was instrumental in confirming the molecular formula as C₂₆H₂₈O₈.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were employed to map the carbon-hydrogen framework. Further analysis using 2D NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) established the connectivity between different parts of the molecule.[1][3]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods confirmed the presence of key functional groups characteristic of a flavone structure, including hydroxyl groups, a conjugated carbonyl group, and benzene rings.[1]

Spectroscopic analysis revealed that Artoindonesianin B is a diprenylated flavonoid. Key structural features identified include a 3-methyl-but-1-enyl group and a methoxyl group. The substitution pattern on the B-ring was determined to be an AMX system, providing critical information on the relative positions of the substituents.[2]

Visualization: Deduced Chemical Structure

The following diagram represents the chemical structure of Artoindonesianin B based on the interpretation of its spectroscopic data.

Artoindonesianin_B_Structure cluster_flavone A1 O A2 A1->A2 OH2 OH A1->OH2 A3 A2->A3 P1_C1 A2->P1_C1 A4 O A3->A4 A5 A3->A5 B1 A3->B1 A4->A5 A6 A5->A6 O1 O A5->O1 A6->A1 OH1 HO A6->OH1 B2 B1->B2 B4 B1->B4 B3 B2->B3 H_B2 H B2->H_B2 B3->B4 OCH3 OCH₃ B3->OCH3 B5 B4->B5 H_B4 H B4->H_B4 P2_C1 B4->P2_C1 B5->A3 H_B5 H B5->H_B5 P1_C2 P1_C1->P1_C2 P1_C1->P1_C2 P1_C3 C P1_C2->P1_C3 P1_CH3_1 CH₃ P1_C3->P1_CH3_1 P1_CH3_2 CH₃ P1_C3->P1_CH3_2 P2_C2 P2_C1->P2_C2 P2_C1->P2_C2 P2_C3 C P2_C2->P2_C3 P2_CH3_1 CH₃ P2_C3->P2_CH3_1 P2_CH3_2 CH₃ P2_C3->P2_CH3_2

Caption: 2D structure of Artoindonesianin B based on spectroscopic data.

Section 3: Experimental Workflow for Isolation and Characterization

The discovery of a novel natural product like Artoindonesianin B follows a rigorous, multi-step process. The causality behind this workflow is to progressively increase the purity of the target compound while systematically gathering structural information. This self-validating system ensures that the final structure is consistent with all collected data.

Step-by-Step Methodology
  • Extraction:

    • The dried and powdered root material of Artocarpus champeden is subjected to exhaustive extraction with an organic solvent, typically methanol or ethyl acetate, to draw out a wide range of secondary metabolites.

    • Rationale: This initial step is designed to efficiently transfer small organic molecules from the solid plant matrix into a liquid phase for subsequent processing.

  • Solvent Partitioning and Fractionation:

    • The crude extract is concentrated and partitioned between immiscible solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water).

    • The resulting fractions are then subjected to column chromatography, often using silica gel as the stationary phase and a gradient of solvents as the mobile phase.

    • Rationale: This separates the complex mixture into simpler fractions based on the polarity of the constituent compounds, significantly reducing the complexity for the next stage.

  • Purification:

    • Fractions showing promising activity or unique profiles (e.g., by thin-layer chromatography) are further purified.

    • High-Performance Liquid Chromatography (HPLC), particularly preparative or semi-preparative scale, is the method of choice to isolate the compound to a high degree of purity (>95%).

    • Rationale: HPLC provides the high resolution necessary to separate structurally similar compounds, yielding a pure sample essential for accurate spectroscopic analysis.

  • Structural Elucidation:

    • The pure isolate (Artoindonesianin B) is analyzed using the spectroscopic techniques detailed in Section 2 (HRMS, 1D/2D NMR, IR, UV).

    • Rationale: Each technique provides a unique piece of the structural puzzle. HRMS gives the elemental composition, NMR reveals the carbon-hydrogen framework and connectivity, and IR/UV identify key functional groups. The convergence of all data leads to the final structural assignment.

Visualization: Isolation and Analysis Workflow

G cluster_isolation Isolation Phase cluster_analysis Analysis Phase a Source Material Artocarpus champeden Root b Extraction Maceration with Methanol a->b c Fractionation VLC / Silica Gel Column b->c d Purification Preparative HPLC c->d e Purity Check Analytical HPLC d->e f Formula Determination High-Res Mass Spec (HRMS) e->f g Structural Backbone 1D NMR (¹H, ¹³C) e->g i Final Structure Artoindonesianin B f->i h Connectivity Mapping 2D NMR (COSY, HMBC) g->h h->i

Caption: Standardized workflow for natural product isolation and analysis.

Conclusion

Artoindonesianin B stands as a well-characterized diprenylated flavone with established cytotoxic properties. Its molecular formula of C₂₆H₂₈O₈ and its complex structure, determined through a rigorous application of spectroscopic methods, make it a molecule of interest for medicinal chemistry and pharmacology. The methodologies employed in its isolation and characterization represent the gold standard in the field of natural product science, providing a reliable foundation for further investigation into its biological mechanisms and potential therapeutic applications.

References

  • Hakim, E. H., Fahriyati, A., Kau, M. S., Achmad, S. A., Makmur, L., Ghisalberti, E. L., & Nomura, T. (1999). Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden. Journal of Natural Products, 62(4), 613–615. [Link]

  • ResearchGate. (n.d.). Artoindonesianins Q—T, Four Isoprenylated Flavones from Artocarpus champeden Spreng. (Moraceae). Request PDF. [Link]

  • Hakim, E. H., Fahriyati, A., Kau, M. S., Achmad, S. A., Makmur, L., Ghisalberti, E. L., & Nomura, T. (1999). Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden. Digilib ITB - Institut Teknologi Bandung. [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of Artoindonesianin B: A Prenylated Flavone

Target Audience: Researchers, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Introduction & Pharmacophore Dynamics Artoindonesianin B is a naturally o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Introduction & Pharmacophore Dynamics

Artoindonesianin B is a naturally occurring diprenylated flavone originally isolated from the root and bark of Artocarpus champeden, an endemic species of the Moraceae family 1. In the landscape of natural product drug discovery, prenylated flavonoids have garnered significant attention due to their potent cytotoxic and anti-inflammatory properties.

The structural hallmark of Artoindonesianin B is the presence of a 3-methyl-but-1-enyl (prenyl) group. From a structural biology perspective, this prenyl moiety acts as a critical pharmacophore. By significantly increasing the overall lipophilicity of the flavone backbone, the prenyl group facilitates passive diffusion across the phospholipid bilayer. This enhanced membrane permeability allows the molecule to achieve high intracellular concentrations and specifically intercalate into the hydrophobic domains of subcellular organelles, such as the mitochondria, where it exerts its primary cytotoxic effects 2.

Core Mechanism: The Intrinsic Apoptotic Cascade

Artoindonesianin B exhibits pronounced cytotoxicity against murine leukemia (P-388) cells and various human cancer cell lines. The primary mechanism of action is the induction of the intrinsic (mitochondrial) apoptotic pathway 3.

The causality of this pathway unfolds sequentially:

  • Subcellular Targeting: Driven by its lipophilic prenyl side-chain, Artoindonesianin B accumulates in the mitochondria.

  • Oxidative Stress Initiation: The compound acts as a redox cycler, triggering the localized overproduction of Reactive Oxygen Species (ROS).

  • Mitochondrial Depolarization: The sudden spike in ROS induces oxidative damage to the mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm) and opening of the mitochondrial permeability transition pore (mPTP).

  • Execution Phase: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol, where it binds to Apaf-1 to form the apoptosome. This complex cleaves and activates pro-caspase-9, which subsequently activates the executioner caspase-3, culminating in programmed cell death.

Pathway A Artoindonesianin B (Prenylated Flavone) B Cell Membrane Penetration (Lipophilic Prenyl Group) A->B Diffusion C Mitochondrial Accumulation B->C Subcellular targeting D ROS Overproduction C->D Oxidative stress E Loss of Mitochondrial Membrane Potential (ΔΨm) D->E Depolarization F Cytochrome C Release E->F Permeabilization G Caspase-9 & Caspase-3 Activation F->G Apoptosome formation H Apoptosis Execution G->H Cleavage of substrates

Fig 1: Artoindonesianin B-induced intrinsic mitochondrial apoptotic signaling cascade.

Secondary Mechanism: Lipoxygenase (LOX) Inhibition

Beyond direct cytotoxicity, prenylated flavonoids from the Artocarpus genus, including structural analogs like Artoindonesianin B-1, function as potent inhibitors of human lipoxygenases (5-LOX and 12-LOX) 4.

Tumor microenvironments frequently hijack LOX pathways to produce leukotrienes (e.g., LTB4), which promote cancer cell survival, angiogenesis, and immune evasion. Artoindonesianin B acts as a redox-active competitive inhibitor . The phenolic hydroxyl moieties on the flavone backbone scavenge free radical intermediates generated during the enzymatic oxidation of arachidonic acid, effectively breaking the catalytic redox cycle of the LOX enzyme. This dual-action profile (apoptosis induction + LOX inhibition) makes it a highly compelling scaffold for multi-target oncology drug design.

Quantitative Cytotoxicity Profile

Structure-Activity Relationship (SAR) studies reveal that the degree of prenylation drastically impacts efficacy. Artoindonesianin B (a diprenylated flavone) demonstrates significantly higher potency than its tetraprenylated counterpart, Artoindonesianin A, suggesting an optimal lipophilicity threshold for target binding and membrane transit 1.

CompoundChemical ClassificationTarget Cell LineIC₅₀ ValuePrimary Mechanism
Artoindonesianin B Diprenylated FlavoneP-388 (Murine Leukemia)3.9 µg/mL Intrinsic Apoptosis
Artoindonesianin A Tetraprenylated FlavoneP-388 (Murine Leukemia)21.0 µg/mLIntrinsic Apoptosis
Artoindonesianin B-1 2-Arylbenzofuran DerivativePC-3 (Prostate Cancer)13.9 µMLOX Inhibition / Apoptosis

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of Artoindonesianin B, researchers must employ an orthogonal, self-validating workflow. Relying on a single assay can yield false positives due to off-target metabolic interference. The following protocols establish a chain of causality from initial viability screening to specific protein-level confirmation.

Workflow S1 1. P-388 Cell Culture (Log-phase growth) S2 2. Artoindonesianin B Treatment (0-50 µg/mL) S1->S2 S3 3a. MTT Assay (Metabolic Viability) S2->S3 Primary Screen S4 3b. Annexin V/PI (Flow Cytometry) S2->S4 Apoptosis Confirm S5 3c. Western Blotting (Caspase-3/9, Cyt C) S2->S5 Mechanistic Confirm S6 4. Orthogonal Validation & IC50 Calculation S3->S6 Viability Data S4->S6 Population Data S5->S6 Protein Data

Fig 2: Self-validating experimental workflow for assessing Artoindonesianin B cytotoxicity.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium dye into formazan by mitochondrial succinate dehydrogenase. Because Artoindonesianin B directly disrupts mitochondrial function, a drop in MTT signal provides a highly sensitive, direct readout of the compound's primary site of action.

  • Seed P-388 murine leukemia cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat cells with Artoindonesianin B at varying concentrations (0.1, 1, 5, 10, 25, 50 µg/mL) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

  • After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the resulting formazan crystals using 100 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

Protocol 2: Apoptotic Execution Validation (Annexin V/PI Flow Cytometry)

Causality: While MTT proves the cells are metabolically inactive, it does not differentiate between necrosis (uncontrolled lysis) and apoptosis (programmed death). Annexin V binds to phosphatidylserine (which flips to the outer cell membrane only during early apoptosis), while Propidium Iodide (PI) only enters cells with ruptured membranes (late apoptosis/necrosis).

  • Harvest Artoindonesianin B-treated P-388 cells (using the calculated IC₅₀ concentration) after 24 hours of exposure.

  • Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at 1×106 cells/mL.

  • Transfer 100 µL of the solution to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. A shift to the Annexin V+/PI- quadrant confirms early apoptotic initiation.

Protocol 3: Protein-Level Mechanistic Confirmation (Western Blotting)

Causality: To definitively prove the intrinsic pathway is responsible, we must observe the physical cleavage of the specific proteins involved in the cascade (Caspase-9 and Caspase-3).

  • Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay to ensure equal loading.

  • Separate 30 µg of protein extract via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour.

  • Probe overnight at 4°C with primary antibodies against Cleaved Caspase-9, Cleaved Caspase-3, and Cytosolic Cytochrome c.

  • Wash and incubate with HRP-conjugated secondary antibodies, then visualize using enhanced chemiluminescence (ECL).

Conclusion

Artoindonesianin B represents a highly sophisticated natural pharmacophore. By leveraging its lipophilic prenyl group, it bypasses cellular defenses to directly target the mitochondria, initiating a catastrophic ROS-driven apoptotic cascade while simultaneously crippling pro-inflammatory LOX pathways. For drug development professionals, this dual-mechanism profile offers a robust scaffold for synthesizing next-generation, multi-target anti-leukemic agents.

References

  • Hakim, E. H., Fahriyati, A., Kau, M. S., Achmad, S. A., Makmur, L., Ghisalberti, E. L., & Nomura, T. (1999). Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden. Journal of Natural Products (ACS Publications).
  • Benchchem. Artoindonesianin B 1.
  • ResearchGate. Cytotoxic and NF-κB Inhibitory Constituents of Artocarpus rigida.
  • Taylor & Francis. 2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors.

Sources

Foundational

Unveiling the Cytotoxic Mechanisms of Artoindonesianin B Against Murine Leukemia: A Technical Guide for Drug Discovery

As a Senior Application Scientist in oncology and natural product pharmacology, I often encounter promising phytochemicals that require rigorous mechanistic deconstruction before they can transition from crude isolates t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology and natural product pharmacology, I often encounter promising phytochemicals that require rigorous mechanistic deconstruction before they can transition from crude isolates to viable lead compounds. Among the vast library of plant-derived secondary metabolites, Artoindonesianin B —a diprenylated flavone isolated from the root of Artocarpus champeden (Moraceae)—has emerged as a highly potent cytotoxic agent against murine leukemia[1].

This technical whitepaper provides an in-depth analysis of the structural biology, quantitative efficacy, and apoptotic signaling pathways of Artoindonesianin B against P-388 murine leukemia cells. Furthermore, it establishes self-validating experimental protocols designed to ensure high reproducibility in your preclinical screening workflows.

Structural Pharmacognosy: The Role of Prenylation

Artoindonesianin B (Molecular Formula: C26H28O8) belongs to a unique class of isoprenylated flavonoids[1]. The structural hallmark that drives its bioactivity is the presence of prenyl (3-methyl-2-butenyl) groups attached to the flavone backbone, specifically at the C-3 position[1][2].

The Causality of Cytotoxicity: Why does Artoindonesianin B exhibit such profound activity against leukemic cell lines? The unmodified 3-prenyl group, combined with specific ortho-dihydroxy substitutions on the flavonoid B-ring, fundamentally alters the molecule's physicochemical properties[3]. Prenylation significantly increases the lipophilicity of the flavone, enhancing its affinity for, and penetration across, the phospholipid bilayer of cancer cells[2]. Once internalized, this structural configuration allows the molecule to interact directly with intracellular targets, specifically the mitochondrial membrane, initiating a cascade of programmed cell death.

Quantitative Efficacy: Comparative Cytotoxicity Profile

To contextualize the potency of Artoindonesianin B, we must evaluate it against its structural analogs within the Artocarpus genus. The data below summarizes the half-maximal inhibitory concentration (IC50) of various artoindonesianins against the P-388 murine leukemia cell line.

Table 1: Cytotoxic Activity of Isoprenylated Flavones against P-388 Cells

CompoundMolecular FormulaStructural ClassificationIC50 against P-388 (µg/mL)
Artoindonesianin B C26H28O8Diprenylated flavone3.9 [1]
Artoindonesianin AC35H38O7Tetraprenylated flavone21.0[1]
Artoindonesianin U-Isoprenylated flavone2.0[4]
Artoindonesianin V-Isoprenylated flavone0.5[4]

Insight: Artoindonesianin B demonstrates a highly significant cytotoxic profile (IC50 = 3.9 µg/mL) compared to the tetraprenylated Artoindonesianin A[1]. The addition of excessive bulky prenyl groups (as seen in compound A) may induce steric hindrance that impedes target binding, proving that optimal lipophilicity—not maximal lipophilicity—is the key driver of its antileukemic efficacy.

Mechanistic Pathway: Intrinsic Mitochondrial Apoptosis

The cytotoxicity of Artoindonesianin B is not necrotic; it is highly regulated and apoptotic. Studies on related prenylated flavones (such as Artonin E) reveal that these compounds dismantle cancer cells via the intrinsic (mitochondrial) apoptosis pathway [5].

  • Bcl-2 Family Modulation: Artoindonesianin B induces cellular stress, leading to the upregulation of pro-apoptotic proteins (Bax, Bad) and the concomitant downregulation of anti-apoptotic proteins (Bcl-2, survivin)[5][6].

  • Mitochondrial Depolarization: This protein shift creates pores in the outer mitochondrial membrane, causing a catastrophic drop in the mitochondrial membrane potential ( ΔΨm​ )[5].

  • Cytochrome c Release & Caspase Activation: The depolarized mitochondria release Cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome. This complex cleaves and activates Caspase-9, which subsequently activates the executioner Caspase-3[5][6].

  • PARP Cleavage: Active Caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), halting DNA repair and finalizing the apoptotic destruction of the P-388 cell[6].

ApoptosisPathway A Artoindonesianin B B Cellular Stress / ROS A->B Induces C Bax / Bad Upregulation Bcl-2 Downregulation B->C Modulates Bcl-2 Family D Mitochondrial Membrane Depolarization (ΔΨm↓) C->D Disrupts Membrane E Cytochrome c Release D->E Triggers F Caspase-9 Activation E->F Forms Apoptosome G Caspase-3 Activation F->G Cleaves/Activates H PARP Cleavage & DNA Fragmentation G->H Executes I Apoptosis of P-388 Leukemia Cells H->I Results in

Intrinsic mitochondrial apoptosis pathway triggered by Artoindonesianin B in leukemia cells.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be self-validating. The following protocols for assessing Artoindonesianin B incorporate internal controls to rule out false positives caused by assay artifacts.

Protocol A: Cell Viability Assessment (MTT Assay)

Purpose: To determine the IC50 of Artoindonesianin B against P-388 cells. Self-Validation Mechanism: Includes a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to confirm assay sensitivity.

  • Cell Seeding: Harvest P-388 cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Causality: Seeding in the log phase ensures uniform metabolic activity, preventing baseline variance.

  • Compound Treatment: Incubate for 24 hours. Treat cells with Artoindonesianin B at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL). Incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Reading: Aspirate the medium carefully. Add 100 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Validation via Annexin V-FITC/PI Flow Cytometry

Purpose: To confirm that the cytotoxicity observed in the MTT assay is due to apoptosis, not necrosis.

  • Treatment & Harvesting: Treat P-388 cells with Artoindonesianin B at its IC50 (3.9 µg/mL) for 24 and 48 hours. Harvest cells, wash twice with cold PBS, and resuspend in Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature. Causality: Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Flow Cytometry Analysis: Analyze within 1 hour using a flow cytometer.

    • Quadrant Q4 (FITC-/PI-): Viable cells.

    • Quadrant Q3 (FITC+/PI-): Early apoptotic cells.

    • Quadrant Q2 (FITC+/PI+): Late apoptotic cells.

Workflow S1 P-388 Cell Culture (Log Phase) S2 Compound Treatment (Artoindonesianin B) S1->S2 Seed & Incubate S3 MTT Assay (IC50 Determination) S2->S3 24-72h Exposure S4 Flow Cytometry (Annexin V/PI) S2->S4 Apoptosis Check S5 Western Blotting (Caspase/Bcl-2 Profiling) S2->S5 Protein Analysis S6 MoA Validation S3->S6 Viability Data S4->S6 Mechanism Data S5->S6 Pathway Data

High-throughput screening and validation workflow for evaluating Artoindonesianin B.

Conclusion

Artoindonesianin B represents a highly viable scaffold for the development of novel antileukemic therapeutics. Its specific diprenylated structure grants it the exact lipophilic parameters required to breach murine leukemia P-388 cells and initiate a catastrophic mitochondrial collapse. By leveraging the self-validating protocols and mechanistic pathways outlined in this guide, drug development professionals can accurately benchmark this compound and explore its derivatives for advanced preclinical trials.

References
  • Hakim, E. H., et al. "Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden." Journal of Natural Products, ACS Publications. Available at:[Link]

  • Syah, Y. M., et al. "Two new cytotoxic isoprenylated flavones, artoindonesianins U and V, from the heartwood of Artocarpus champeden." ResearchGate. Available at:[Link]

  • Nordin, N., et al. "Artonin E Induces Apoptosis via Mitochondrial Dysregulation in SKOV-3 Ovarian Cancer Cells." PLOS One / PMC. Available at:[Link]

  • Sun, G., et al. "cDNA cloning of a novel lectin that induce cell apoptosis from Artocarpus hypargyreus." Chinese Journal of Natural Medicines. Available at:[Link]

  • Cho, Y. J., et al. "The Beneficial Effects of Morusin, an Isoprene Flavonoid Isolated from the Root Bark of Morus." PMC. Available at:[Link]

  • Hakim, E. H., et al. "Artoindonesianin P, a new prenylated flavone with cytotoxic activity from Artocarpus lanceifolius." ResearchGate. Available at:[Link]

Sources

Exploratory

Pharmacological Properties of Natural Artoindonesianin B: An In-Depth Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Pharmacognosy, Molecular Pharmacology, and Natural Product Chemistry Executive Summary Artoindonesianin B is a naturally occurring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Pharmacognosy, Molecular Pharmacology, and Natural Product Chemistry

Executive Summary

Artoindonesianin B is a naturally occurring diprenylated flavone (molecular formula: C₂₆H₂₈O₈) originally isolated from the root bark of Artocarpus champeden, an endemic species of the Moraceae family[1]. In the landscape of natural product drug discovery, prenylated flavonoids represent a privileged structural scaffold. The addition of isoprenyl (prenyl) groups to the flavonoid core significantly alters the molecule's lipophilicity, thereby enhancing cellular membrane permeability and increasing binding affinity to hydrophobic pockets of target proteins. This guide systematically deconstructs the pharmacological profile, mechanistic pathways, and self-validating experimental methodologies associated with Artoindonesianin B.

Pharmacological Profile and Molecular Targets

Cytotoxicity and Apoptotic Induction

The most prominent pharmacological feature of Artoindonesianin B is its potent cytotoxicity against specific cancer cell lines. In standardized in vitro assays, Artoindonesianin B demonstrated significant cytotoxic activity against murine leukemia (P-388) cells, exhibiting a highly potent IC₅₀ of 3.9 µg/mL[1].

Mechanistically, prenylated flavones from the Artocarpus genus induce cell death via the intrinsic (mitochondrial) apoptotic pathway[2]. The lipophilic prenyl side chains facilitate entry into the intracellular space, where the compound triggers the upregulation of pro-apoptotic proteins (e.g., BAX) and the downregulation of anti-apoptotic proteins (e.g., BCL-2)[2]. This critical imbalance depolarizes the mitochondrial membrane, releasing cytochrome c and initiating a caspase cascade (Caspase-9 to Caspase-3), ultimately leading to PARP cleavage and controlled cell death[2].

Matrix Metalloproteinase-7 (MMP-7) Inhibition

Beyond direct cytotoxicity, Artoindonesianin B exhibits anti-metastatic potential through the targeted inhibition of MMP-7. In silico molecular docking studies reveal that Artoindonesianin B binds to the active site of human MMP-7 with high ligand efficiency, demonstrating binding energies ranging from -2.69 to -3.04 kcal/mol[3]. The compound strictly adheres to Lipinski's Rule of Five, indicating highly favorable pharmacokinetic properties (ADME) for oral bioavailability without violating molecular weight or hydrogen bond constraints[3].

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Artoindonesianin B has also been identified as a potential therapeutic agent for metabolic disorders. Computational modeling demonstrates its ability to bind directly to the active subsites of the DPP-IV receptor[4]. By inhibiting DPP-IV, Artoindonesianin B theoretically prolongs the half-life of endogenous incretin hormones, thereby offering a structural basis for improving glycemic control in type 2 diabetes models[4].

Anti-Inflammatory Action via Lipoxygenase (LOX) Inhibition

Related prenylated derivatives from Artocarpus (such as Artoindonesianin B-1) act as potent, redox-active competitive inhibitors of human lipoxygenases (5-LOX and 12-LOX)[5]. The phenolic hydroxyl moieties within the flavone structure actively scavenge free radical intermediates generated during the enzymatic oxidation of arachidonic acid. This effectively breaks the catalytic redox cycle of LOX, significantly reducing the production of pro-inflammatory leukotrienes (e.g., LTB₄)[5].

Quantitative Data Summary

To facilitate rapid comparative analysis, the key pharmacological targets and inhibitory metrics of Artoindonesianin B and its structural analogs are summarized below.

Target / Cell LineAssay TypePrimary Metric (IC₅₀ / ΔG)Mechanism / Notes
Murine Leukemia (P-388) In vitro CytotoxicityIC₅₀ = 3.9 µg/mLIntrinsic apoptosis induction[1]
MMP-7 Enzyme In silico DockingΔG = -2.69 to -3.04 kcal/molHigh ligand efficiency; Lipinski compliant[3]
DPP-IV Receptor In silico DockingHigh Binding AffinityActive subsite interaction[4]
Human Lipoxygenases In vitro EnzymaticCompetitive InhibitionRedox-active radical scavenging[5]

Experimental Workflows & Methodologies

As an application scientist, establishing causality through rigorous, self-validating protocols is non-negotiable. The following methodologies detail the isolation of the compound and the validation of its apoptotic mechanism.

Protocol 1: Isolation and Purification of Artoindonesianin B

Ensuring the absolute purity of the isolated compound is paramount, as co-eluting impurities frequently cause false positives in downstream bioassays.

  • Extraction : Macerate dried root bark of Artocarpus champeden in methanol at room temperature.

    • Causality: Methanol is a highly polar solvent that efficiently penetrates the dense plant matrix, extracting a broad spectrum of phenolic compounds without thermal degradation.

  • Liquid-Liquid Partitioning : Concentrate the methanolic extract under a vacuum and partition between water and ethyl acetate (EtOAc).

    • Causality: The EtOAc fraction selectively concentrates the moderately lipophilic prenylated flavonoids, leaving highly polar glycosides and interfering tannins in the aqueous layer.

  • Silica Gel Column Chromatography (CC) : Subject the EtOAc fraction to silica gel CC, eluting with a step-gradient of n-hexane and ethyl acetate.

    • Causality: Normal-phase silica separates compounds based on polarity. The non-polar hexane gradually increases in polarity with EtOAc, allowing the sequential, high-resolution elution of diprenylated flavones.

  • Size-Exclusion Chromatography : Purify the target fractions using a Sephadex LH-20 column eluted with methanol/chloroform.

    • Causality: Sephadex LH-20 separates molecules by size and lipophilicity. The dextran matrix interacts specifically with the prenyl groups, yielding high-purity (>95%) Artoindonesianin B.

Protocol 2: Self-Validating Apoptosis Assay (Hoechst 33342 / PI Staining)

To definitively validate that cytotoxicity is driven by apoptosis rather than non-specific necrosis, a dual-staining methodology is employed.

  • Cell Seeding & Treatment : Seed P-388 cells in a 6-well plate (1×10⁵ cells/well). Treat with Artoindonesianin B at its IC₅₀ concentration (3.9 µg/mL) for 24 and 48 hours.

  • Fluorophore Incubation : Add Hoechst 33342 (10 µg/mL) and Propidium Iodide (PI) (5 µg/mL) directly to the culture media. Incubate for 15 minutes at 37°C in the dark.

  • Mechanistic Validation (Causality) :

    • Hoechst 33342 is membrane-permeable and binds to AT-rich regions of the minor groove in DNA, emitting blue fluorescence. In apoptotic cells, chromatin condenses, resulting in bright, fragmented blue nuclei.

    • Propidium Iodide (PI) is strictly membrane-impermeable. It only enters cells with compromised plasma membranes (late apoptosis or necrosis), emitting red fluorescence.

  • Imaging & Analysis : Observe under a fluorescence microscope. Cells exhibiting bright blue fragmented nuclei without red fluorescence confirm early-stage apoptosis, validating the specific pharmacological mechanism of the compound.

Visualizations

ApoptosisPathway ArtoB Artoindonesianin B (Diprenylated Flavone) Bax Upregulation of BAX (Pro-apoptotic) ArtoB->Bax Induces Bcl2 Downregulation of BCL-2 (Anti-apoptotic) ArtoB->Bcl2 Inhibits Mito Mitochondrial Membrane Depolarization Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptotic Cell Death (P-388 Leukemia) PARP->Apoptosis

Proposed mitochondrial apoptotic signaling pathway induced by Artoindonesianin B.

EnzymeInhibition ArtoB Artoindonesianin B LOX Lipoxygenase (LOX) Inhibition ArtoB->LOX Redox-active scavenging MMP7 MMP-7 Binding (In Silico) ArtoB->MMP7 High binding affinity DPPIV DPP-IV Inhibition (In Silico) ArtoB->DPPIV Active subsite interaction Inf Reduced LTB4 & Inflammation LOX->Inf Metastasis Decreased Matrix Degradation MMP7->Metastasis Metabolic Improved Glycemic Control DPPIV->Metabolic

Multi-target pharmacological workflow of Artoindonesianin B across key enzymatic pathways.

References

  • [1] Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden. ACS Publications. 1

  • [2] Cytotoxic and NF-κB Inhibitory Constituents of Artocarpus rigida. ResearchGate.2

  • [3] Repurposing of potential bioactive compounds from various database to study their effects on MMP-7 by virtual screening. BLDE (Deemed to be University). 3

  • [5] Full article: 2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors. Taylor & Francis. 5

  • [4] Dipeptidyl peptidase IV inhibition of phytocompounds from Artocarpus champeden (Lour.) Stokes: In silico molecular docking study and ADME-Tox prediction approach. PMC (NIH).4

Sources

Foundational

Decoding the Biosynthesis and Isolation of Artoindonesianin B in Moraceae

Introduction: The Chemodiversity of Prenylated Flavonoids Prenylated flavonoids (PFs) represent a structurally diverse and pharmacologically significant class of specialized secondary metabolites predominantly found with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemodiversity of Prenylated Flavonoids

Prenylated flavonoids (PFs) represent a structurally diverse and pharmacologically significant class of specialized secondary metabolites predominantly found within the Moraceae family, particularly in the Artocarpus genus [1]. The enzymatic attachment of lipophilic prenyl side chains to a polyphenolic flavonoid backbone fundamentally alters the physicochemical properties of these molecules. This prenylation increases the molecule's lipophilicity, thereby enhancing cellular membrane permeability and affinity for target proteins [2].

Artoindonesianin B, a highly oxygenated diprenylated flavone, was first isolated from the root bark of the endemic Indonesian species Artocarpus champeden[3]. It has garnered significant attention from medicinal chemists due to its potent cytotoxic properties, particularly its activity against murine leukemia (P-388) cell lines[4].

The De Novo Biosynthetic Pathway

The biosynthesis of artoindonesianin B is a highly orchestrated convergence of two distinct metabolic routes: the general phenylpropanoid pathway (which yields the core flavonoid scaffold) and the isoprenoid pathway (which supplies the lipophilic prenyl donors)[5].

Phase 1: Phenylpropanoid Core Assembly

The pathway initiates with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) and thioesterification by 4-coumarate-CoA ligase (4CL) yields the activated intermediate 4-coumaroyl-CoA[5].

Phase 2: Polyketide Condensation & Ring Closure

The first committed step of flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . CHS orchestrates the sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is rapidly isomerized by chalcone flavanone isomerase (CHI) and further oxidized by flavone synthase (FNS) to establish the rigid, planar flavone skeleton[1].

Phase 3: Regioselective Prenylation

The structural complexity and biological efficacy of artoindonesianin B arise during the final functionalization phase. The prenyl donor, dimethylallyl diphosphate (DMAPP), is synthesized via the mevalonic acid (MVA) or methylerythritol phosphate (MEP) pathways. Membrane-bound aromatic prenyltransferases (PTs) catalyze an electrophilic aromatic substitution, attaching two distinct prenyl groups to the flavone core. The strict regioselectivity of these PTs dictates the specific C–C linkages that define the unique architecture of artoindonesianin B[1].

Biosynthesis PAL L-Phenylalanine Cinnamic Cinnamic Acid PAL->Cinnamic PAL Coumaric p-Coumaric Acid Cinnamic->Coumaric C4H Coumaroyl 4-Coumaroyl-CoA Coumaric->Coumaroyl 4CL Chalcone Naringenin Chalcone (C15 Skeleton) Coumaroyl->Chalcone CHS Malonyl 3x Malonyl-CoA Malonyl->Chalcone CHS Flavone Flavone Backbone Chalcone->Flavone CHI / FNS ArtoB Artoindonesianin B (Diprenylated Flavone) Flavone->ArtoB Prenyltransferases (PTs) MEP MEP / MVA Pathways DMAPP DMAPP (Prenyl Donor) MEP->DMAPP Isomerization DMAPP->ArtoB Prenyltransferases (PTs)

Biosynthetic pathway of Artoindonesianin B integrating phenylpropanoid and isoprenoid pathways.

Experimental Methodology: Isolation and Structural Elucidation

To isolate artoindonesianin B from complex plant matrices, researchers must utilize a polarity-guided fractionation protocol. The following methodology outlines a self-validating system designed to maximize yield while preserving the structural integrity of the prenylated flavone [3].

Phase 1: Matrix Defatting and Primary Extraction
  • Step 1: Mill dried root bark of A. champeden to a fine powder to maximize the surface area for solvent penetration.

  • Step 2: Macerate the powder exhaustively with hexane at room temperature.

    • Causality: Hexane acts as a non-polar sink, selectively stripping away interfering lipids, waxes, and sterols without solubilizing the target polyphenols. This critical step prevents emulsion formation during downstream liquid-liquid partitioning.

  • Step 3: Extract the defatted marc with methanol (MeOH) under reduced pressure.

    • Causality: Methanol's high polarity and hydrogen-bonding capacity efficiently disrupt plant cell walls, solubilizing the broad spectrum of phenolic compounds, including the prenylated flavones[3].

Phase 2: Polarity-Guided Partitioning
  • Step 4: Solubilize the concentrated MeOH extract in a H₂O-Acetone (75:25, v/v) mixture.

  • Step 5: Perform liquid-liquid extraction (LLE) against Ethyl Acetate (EtOAc).

    • Causality: The aqueous-acetone phase acts as a trap for highly polar, high-molecular-weight tannins and glycosidic flavonoids. EtOAc, being moderately polar, selectively partitions the aglycone prenylated flavones (like artoindonesianin B) due to their enhanced lipophilicity imparted by the prenyl chains[3].

    • Self-Validation Check: Evaporate a micro-aliquot of the EtOAc layer and run an analytical Thin Layer Chromatography (TLC) plate (Hexane:EtOAc, 7:3). Artoindonesianin B will exhibit a characteristic dark spot under UV 254 nm (due to the conjugated flavone system) and turn yellow-orange upon spraying with 10% H₂SO₄, validating the fraction's integrity before scaling up.

Phase 3: Chromatographic Isolation
  • Step 6: Load the validated EtOAc fraction onto a Silica Gel column. Elute using a step-gradient of Hexane to EtOAc[3].

  • Step 7: Pool fractions based on TLC profiles and subject the target fraction to Preparative HPLC (C18 column, Acetonitrile:H₂O gradient) to yield pure artoindonesianin B as a yellow powder.

Workflow Root Milled Root Bark (Artocarpus champeden) Defat Hexane Extraction (Removes Lipids/Waxes) Root->Defat MeOH Methanol Extraction (Extracts Phenolics) Defat->MeOH Partition H2O : Acetone (75:25) Partitioned with EtOAc MeOH->Partition Fraction EtOAc Fraction (Enriched Flavonoids) Partition->Fraction Chroma Silica Gel Column Chromatography (Gradient Elution) Fraction->Chroma Purify Preparative HPLC / TLC (Target Isolation) Chroma->Purify Identify Artoindonesianin B (Validated via NMR/HRMS) Purify->Identify

Step-by-step extraction and isolation workflow for Artoindonesianin B from root bark.

Quantitative Analytical Data

Structural elucidation of artoindonesianin B relies heavily on high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). In negative ion mode LTQ-Orbitrap-MS, artoindonesianin B exhibits characteristic fragmentation behaviors, including retro-Diels-Alder (RDA) cleavages and an ortho effect, leading to specific neutral losses from the prenyl moieties [6].

Table 1: Physicochemical and Analytical Profile of Artoindonesianin B

ParameterValue / Description
Compound Name Artoindonesianin B
Molecular Formula C₂₆H₂₈O₈
Exact Mass ([M-H]⁻) m/z 467.17322
Key MS/MS Fragments m/z 261.0758, 451.1399
Diagnostic Cleavages Retro-Diels-Alder (1,4A⁻), neutral loss of CH₄
Biological Activity Cytotoxic against murine leukemia (P-388) cell lines

Conclusion

The biosynthesis and isolation of artoindonesianin B highlight the intricate metabolic capabilities of the Moraceae family. By understanding the enzymatic causality behind its formation and employing rigorous, polarity-guided extraction protocols, researchers can efficiently harvest these complex prenylated flavones. The structural features of artoindonesianin B—specifically its lipophilic prenyl chains—continue to serve as a vital blueprint for the selective design and optimization of multifunctional therapeutic agents in modern drug development.

References

  • Title: Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities Source: MDPI (Molecules) URL: [Link]

  • Title: Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry Source: Molecules (PMC / NIH) URL: [Link]

  • Title: Chemistry, bioactivities, structure–activity relationship, biosynthesis and metabolism of prenylated flavonoids in Moraceae plants Source: Food & Function (RSC Publishing) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Artoindonesianin B Stock Solutions in DMSO

Introduction and Pharmacological Context Artoindonesianin B is a complex, highly lipophilic prenylated flavone originally isolated from the roots and bark of Artocarpus species, such as Artocarpus champeden and Artocarpu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Artoindonesianin B is a complex, highly lipophilic prenylated flavone originally isolated from the roots and bark of Artocarpus species, such as Artocarpus champeden and Artocarpus heterophyllus (jackfruit)[1][2]. In pharmacological research, this secondary metabolite has demonstrated significant biological activities, including potent cytotoxicity against murine leukemia (P-388) cell lines[1], tyrosinase inhibitory properties[3], and potential as a candidate for hepatocellular carcinoma therapies via VEGFR2 receptor interaction[4].

Because of its bulky hydrophobic prenyl groups, Artoindonesianin B exhibits extremely poor aqueous solubility. Consequently, the preparation of a standardized, stable stock solution in Dimethyl Sulfoxide (DMSO) is a critical prerequisite for reproducible in vitro and in vivo assays.

Critical Analytical Profiling: The Nomenclature Pitfall

Expertise Insight: Before preparing any stock solution, researchers must verify the exact chemical identity of their purchased compound. The literature contains a well-documented nomenclature overlap that frequently leads to catastrophic molarity calculation errors[5].

Some commercial vendors and publications use the names "Artoindonesianin B" and "Artoindonesianin B-1" interchangeably to describe two entirely different molecular scaffolds: a prenylated flavone and a 2-phenylbenzofuran derivative (an isomer of Moracin C)[5].

To ensure absolute accuracy, cross-reference your compound against the physicochemical parameters in Table 1 .

Table 1: Physicochemical Differentiation of Artoindonesianin B Variants

PropertyArtoindonesianin B (True Flavone)Artoindonesianin B-1 (Benzofuran Derivative)
Chemical Class Prenylated Flavone2-Arylbenzofuran
Molecular Formula C₂₆H₂₈O₈C₁₉H₁₈O₄
Molecular Weight 468.5 g/mol 310.34 g/mol
CAS Number N/A (Often unassigned)936006-11-0
Primary Bioactivity Cytotoxicity (P-388), Tyrosinase inhibition[1][3]Antioxidant, LOX inhibition[5][6]

Note: The protocol below is standardized for the true flavone (MW 468.5 g/mol ). If utilizing the benzofuran derivative, adjust the molarity calculations accordingly.

Reagent Preparation: 10 mM Master Stock in DMSO

Causality of Solvent Choice

Anhydrous DMSO (≥99.9% purity) is mandatory. The lipophilic prenyl side chains of Artoindonesianin B prevent solvation in aqueous buffers. DMSO acts as a universal aprotic solvent, disrupting the compound's crystal lattice and solvating the hydrophobic regions without causing chemical degradation[7]. Using lower-grade DMSO introduces atmospheric moisture, which exponentially lowers the solubility threshold of the flavone and causes premature precipitation.

Step-by-Step Protocol
  • Thermal Equilibration: Remove the lyophilized Artoindonesianin B vial from -20°C storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces condensation. Water ingress into the hygroscopic DMSO will ruin the stock's stability.

  • Weighing: Using an analytical microbalance, weigh the desired mass of Artoindonesianin B.

  • Molarity Calculation: Calculate the required volume of anhydrous DMSO to achieve a 10 mM stock using the following formula:

    Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 1,000,000 / Target Concentration (mM)

    • Example for Flavone: To dissolve 1.0 mg of Artoindonesianin B (MW 468.5 g/mol ) to a 10 mM concentration, add 213.4 µL of anhydrous DMSO.

    • Example for Benzofuran: To dissolve 1.0 mg of Artoindonesianin B-1 (MW 310.34 g/mol ) to a 10 mM concentration, add 322.2 µL of anhydrous DMSO.

  • Dissolution & Self-Validation: Add the calculated volume of DMSO. Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at RT for up to 5 minutes.

    • Self-Validating Step (Tyndall Effect Check): Shine a laser pointer through the vial. A visible, solid beam path indicates a colloidal suspension (incomplete dissolution). A completely invisible beam path confirms a true, homogeneous solution. Do not proceed until the solution passes this check.

  • Sterilization (Material Critical): Filter the solution inside a biosafety cabinet using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Do not use PES (Polyethersulfone) or CA (Cellulose Acetate) filters, as pure DMSO will dissolve these membranes, contaminating your stock with toxic polymers.

  • Aliquotting: Dispense the filtered stock into sterile, single-use amber glass or opaque microcentrifuge tubes (e.g., 10–20 µL per aliquot).

    • Causality: Flavonoids are susceptible to photo-oxidation. Amber vials protect the structural integrity of the compound.

Experimental Workflow Visualization

Workflow N1 Lyophilized Artoindonesianin B Equilibrate to Room Temp N2 Weighing Use Analytical Microbalance N1->N2 Prevents condensation N3 Solvation Add Anhydrous DMSO (≥99.9%) N2->N3 Calculate volume for 10 mM N4 Sterilization Filter via 0.22 µm PTFE N3->N4 Vortex / Sonicate until clear N5 Aliquotting Dispense into Amber Vials N4->N5 PTFE resists DMSO degradation N6 Cryopreservation Store at -20°C to -80°C N5->N6 Single-use to avoid freeze-thaw N7 Assay Dilution Dilute in Aqueous Media (≤0.1% DMSO) N6->N7 Thaw completely before use

Figure 1: Standardized workflow for the preparation, storage, and dilution of Artoindonesianin B.

Downstream Application: Aqueous Dilution for Cell Assays

When applying the Artoindonesianin B stock to cell culture media (e.g., for murine leukemia P-388 assays), the transition from a pure organic solvent to an aqueous environment can cause the compound to crash out (precipitate).

  • Thawing: Thaw a single amber aliquot completely at RT. Discard any unused portion to strictly avoid freeze-thaw cycles, which introduce moisture and degrade the compound.

  • Serial Dilution: Perform intermediate dilutions in pure DMSO if a wide concentration curve is needed.

  • Media Addition: Add the DMSO stock directly into pre-warmed (37°C) aqueous culture media under vigorous vortexing.

  • Toxicity Threshold: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) . Concentrations above this threshold induce solvent-mediated cytotoxicity, confounding the apparent bioactivity of Artoindonesianin B[6][8].

  • Microscopic Validation: Before adding the treated media to your cells, inspect the media under an inverted microscope at 10X or 20X magnification. The absence of micro-crystals validates that Artoindonesianin B has remained in solution.

References

  • Achmad, S. A., et al. (2004). Molecular diversity and biological activity of natural products from indonesian moraceous Plants. Journal of the Chemical Society of Pakistan. 1

  • BenchChem Technical Support Team. Artoindonesianin B 1. BenchChem. 8

  • Science.gov Database. identify potent inhibitors.6

  • Jamil, S., et al. (2015). Tyrosinase Inhibitory Activity of Flavonoids from Artocarpus Lowii King. ResearchGate. 7

  • Liyanaararchchi, G. D., et al. (2024). Tyrosinase Inhibitory Properties of Compounds Isolated from Artocarpus integer Roots. Journal of Natural Products - ACS Publications. 3

  • Oxford Academic. (2025). Jackfruit (Artocarpus heterophyllus Lam.): nutritional profile, polysaccharide analysis, and opportunities for product development. 2

  • Mardianingrum, R., et al. (2026). Potential of Prenylated Flavonoid Derivatives from Jackfruit Roots (Artocarpus heterophyllus Lam.) as Liver Anticancer Candidates: In Silico Study. ResearchGate. 4

  • MDPI. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. Molecules. 5

Sources

Application

Application Note: In Vivo Formulation Calculator and Dosing Protocol for Artoindonesianin B

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Formulation Thermodynamics, In Vivo Translation, and Pharmacological Efficacy Executive Summary & Ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Formulation Thermodynamics, In Vivo Translation, and Pharmacological Efficacy

Executive Summary & Pharmacological Context

Artoindonesianin B is a highly bioactive prenylated flavone originally isolated from the root and heartwood of Artocarpus champeden[1]. As research into natural product derivatives accelerates, Artoindonesianin B has demonstrated significant dual-target potential. It exhibits potent cytotoxicity against P-388 murine leukemia cells with an IC50 of 3.9 μg/mL[2], and advanced in silico models have identified it as a strong Dipeptidyl peptidase IV (DPP-IV) inhibitor with a binding affinity (ΔG) of −8.14 kcal/mol[3].

However, translating these promising in vitro and in silico results into in vivo murine models presents a severe physicochemical bottleneck. The presence of the prenyl moiety (3-methylbut-1-enyl) significantly increases the molecule's partition coefficient (LogP), rendering it highly lipophilic and practically insoluble in aqueous buffers. Attempting to dose this compound in standard saline results in rapid "brick-dust" precipitation, leading to erratic pharmacokinetics, localized tissue necrosis, and failed efficacy studies.

This application note provides a field-proven, self-validating formulation calculator and protocol to achieve a stable, clear solution for in vivo administration[4].

The Causality of Formulation Excipients

To successfully formulate Artoindonesianin B for intravenous (IV), intraperitoneal (IP), or per os (PO) administration, we must employ a multi-component co-solvent system. The standard 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline matrix is not a random mixture; it is a carefully balanced thermodynamic and kinetic system[4]:

  • DMSO (10% - Primary Solubilizer): Artoindonesianin B possesses a highly stable crystal lattice. DMSO is required as the primary solvent to disrupt this lattice and achieve initial molecular dispersion.

  • PEG300 (40% - Thermodynamic Co-solvent): While DMSO dissolves the API, adding water immediately after would cause rapid nucleation. PEG300 acts as a thermodynamic bridge, lowering the dielectric constant of the final mixture and preventing precipitation.

  • Tween 80 (5% - Kinetic Stabilizer): A non-ionic surfactant that forms micelles. As the aqueous phase is introduced, Tween 80 encapsulates the hydrophobic Artoindonesianin B molecules, providing long-term kinetic stability against aggregation.

  • 0.9% Saline (45% - Isotonic Diluent): Adjusts the final osmolarity to physiological levels, preventing hemolysis or osmotic shock upon injection.

In Vivo Formulation Calculator (Quantitative Framework)

Before formulating, it is critical to ensure that the volume of excipients does not exceed the maximum tolerated limits for murine models.

Table 1: Maximum Tolerated Excipient Concentrations for Mice
ExcipientRoute: IVRoute: IPRoute: POCausality / Toxicity Risk if Exceeded
DMSO < 10%< 20%< 10%Hemolysis, localized tissue necrosis, CNS toxicity
PEG300 < 50%< 50%< 50%Nephrotoxicity, hyperosmolality, lethargy
Tween 80 < 5%< 5%< 10%Histamine release, anaphylactoid reactions
Table 2: Formulation Calculator Matrix

Example Scenario: Target Dose = 10 mg/kg | Mouse Weight = 20 g | Dosing Volume = 100 μL per mouse. (Required Working Concentration = 2 mg/mL)[4]

StepComponentVolume/Mass to AddFinal % (v/v)Functional Role
1Artoindonesianin B 0.2 mg2 mg/mLActive Pharmaceutical Ingredient (API)
2DMSO 10 μL10%Primary lattice disruption
3PEG300 40 μL40%Thermodynamic co-solvent
4Tween 80 5 μL5%Micellar kinetic stabilization
50.9% Saline 45 μL45%Isotonic diluent
Total Working Solution 100 μL 100% Clear, injectable solution

Step-by-Step Experimental Protocol

Trustworthiness & Self-Validation: This protocol is designed to be self-validating. If the solution becomes cloudy at any step, the thermodynamic balance has been broken, and the formulation must be discarded.

Phase 1: Primary Solubilization

  • Accurately weigh 2.0 mg of Artoindonesianin B powder into a sterile, low-bind Eppendorf tube (this prepares enough for 10 mice).

  • Add 100 μL of high-purity, cell-culture grade DMSO.

  • Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 2-3 minutes until the solution is absolutely clear . Causality: Any remaining micro-crystals will act as nucleation sites, causing catastrophic precipitation in later steps.

Phase 2: Co-solvent and Surfactant Addition 4. Add 400 μL of PEG300 to the DMSO-API solution. Vortex continuously for 30 seconds to ensure a homogenous binary mixture. 5. Add 50 μL of Tween 80. Because Tween 80 is highly viscous, use a positive displacement pipette if available, or pipette slowly. Vortex vigorously for 1 minute.

Phase 3: Aqueous Dilution (Critical Step) 6. Place the tube on a vortex mixer set to a medium-high speed. 7. Dropwise Addition: While the solution is actively vortexing, add 450 μL of 0.9% Saline drop by drop.

  • Causality: Rapid addition of the aqueous phase causes localized supersaturation, overwhelming the Tween 80 micelles and forcing the prenylated flavone out of solution. Dropwise addition ensures immediate micellar encapsulation.

  • Final QC Check: Hold the tube up to a light source. The formulation must be a transparent, clear solution. If it is milky or contains visible particulates, do not dose the animals.

Visualizing the Workflows

FormulationWorkflow API Artoindonesianin B (Hydrophobic API) DMSO 1. DMSO (10%) Lattice Disruption API->DMSO Dissolve PEG 2. PEG300 (40%) Co-solvent DMSO->PEG Mix Tween 3. Tween 80 (5%) Micellar Stabilizer PEG->Tween Vortex Saline 4. Saline (45%) Isotonic Diluent Tween->Saline Dropwise Final Clear Solution (In Vivo Ready) Saline->Final QC Check

Fig 1. Sequential addition workflow for the in vivo formulation of Artoindonesianin B.

BioPathway ArtB Artoindonesianin B DPPIV DPP-IV Inhibition ArtB->DPPIV Binding (-8.14 kcal/mol) Cytotox Cytotoxicity (P-388) ArtB->Cytotox IC50 = 3.9 μg/mL GLP1 Increased GLP-1 DPPIV->GLP1 Prevents degradation Insulin Insulin Secretion GLP1->Insulin Beta-cell action Apoptosis Apoptosis Induction Cytotox->Apoptosis Caspase activation Tumor Tumor Inhibition Apoptosis->Tumor Efficacy

Fig 2. Dual pharmacological pathways of Artoindonesianin B: DPP-IV inhibition and cytotoxicity.

References

  • Journal of Natural Products Vol. 62 No.
  • Source detailing the IC50 values of Artoindonesianin B against P-388 murine leukemia cells.
  • Dipeptidyl peptidase IV inhibition of phytocompounds from Artocarpus champeden (Lour.)
  • Source for the standardized 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline in vivo formulation calculator.

Sources

Method

Application Note: High-Throughput Screening and Mechanistic Profiling of Artoindonesianin B in Oncology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction and Mechanistic Grounding Artoindonesianin B is a natu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction and Mechanistic Grounding

Artoindonesianin B is a naturally occurring diprenylated flavone (C₂₆H₂₈O₈) originally isolated from the roots and bark of Artocarpus champeden and Artocarpus heterophyllus[1][2]. In the landscape of anti-cancer drug discovery, prenylated flavonoids have garnered immense interest due to their unique structural biology.

The Causality of Prenylation in Drug Efficacy

From a pharmacokinetic and mechanistic perspective, the addition of prenyl (3-methyl-1-butenyl) moieties to the flavonoid backbone is not merely a structural anomaly; it is a functional evolutionary advantage. The prenyl groups significantly enhance the lipophilicity of the molecule[3]. This increased hydrophobic character allows Artoindonesianin B to rapidly penetrate the phospholipid bilayer of cancer cells, leading to higher intracellular accumulation compared to non-prenylated analogs.

Once internalized, Artoindonesianin B exerts its cytotoxic effects primarily through the induction of mitochondria-dependent apoptosis[4]. It disrupts the mitochondrial membrane potential, shifting the balance of Bcl-2 family proteins (upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2). This depolarization forces the cytosolic release of cytochrome c, which subsequently triggers the caspase-9 and caspase-3 executioner cascade[3][4]. Furthermore, related Artocarpus flavonoids have been shown to modulate survival pathways by inhibiting PI3K/Akt signaling, thereby dismantling the tumor cell's ability to proliferate under stress[5].

Pathway ArtB Artoindonesianin B (Prenylated Flavone) PI3K PI3K / Akt Pathway ArtB->PI3K Inhibits Bax Bax Upregulation / Bcl-2 Downregulation ArtB->Bax Activates Apoptosis Cancer Cell Apoptosis PI3K->Apoptosis Suppresses Mito Mitochondrial Membrane Depolarization Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Bax->Mito Induces Caspase->Apoptosis Executes

Proposed apoptotic signaling pathway induced by Artoindonesianin B.

Quantitative Data Presentation

Artoindonesianin B and its closely related derivatives have demonstrated potent cytotoxicity across a variety of hematological and solid tumor cell lines[1][2]. The table below summarizes benchmark IC₅₀ values to guide concentration gradients in your screening assays.

Cell LineTissue OriginIC₅₀ ValueAssay TypeReference
P-388 Murine Leukemia3.9 µg/mLCytotoxicity Assay[1]
PC-3 Human Prostate Carcinoma13.9 µMMTT (72h)[2]
A549 Human Lung Carcinoma16.2 µMMTT (72h)[2]
NCI-H460 Human Non-Small Cell Lung18.1 µMMTT (72h)[2]

(Note: Human solid tumor data represents screening benchmarks from related A. heterophyllus phenolic panels to establish a baseline for assay design).

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . The MTT assay measures metabolic viability, but because a drop in metabolic rate can result from transient cell cycle arrest rather than actual cell death, we mandate a parallel Annexin V/PI flow cytometry assay to definitively confirm apoptosis.

Workflow Prep Compound Prep 10 mM in DMSO Treat Drug Treatment 0.1 - 50 µM (72h) Prep->Treat Dilute <0.5% DMSO Culture Cell Culture Log-Phase Growth Culture->Treat Seed 5x10^3 cells/well Viability Viability Assay MTT Reduction Treat->Viability Primary Screen Apop Apoptosis Assay Annexin V / PI Treat->Apop Secondary Screen Mech Protein Analysis Western Blotting Treat->Mech Pathway Validation

Workflow for in vitro anti-cancer screening of Artoindonesianin B.

Protocol 1: High-Throughput Viability Screening (MTT Assay)

Causality Note: MTT is reduced to formazan by mitochondrial succinate dehydrogenase. Since Artoindonesianin B directly targets mitochondrial integrity[4], this assay is highly sensitive to its specific mechanism of action.

  • Compound Preparation: Artoindonesianin B is highly hydrophobic. Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest target cells (e.g., A549, P-388) in the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Dilute the 10 mM stock in culture media to create a concentration gradient (0.1, 1.0, 5.0, 10.0, 25.0, and 50.0 µM).

    • Critical Step: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (ideally 0.1%) to prevent solvent-induced background cytotoxicity[2].

  • Incubation: Treat cells for 72 hours[2].

  • Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the supernatant and dissolve the intracellular formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Validation via Flow Cytometry

Causality Note: To prove the IC₅₀ generated in Protocol 1 is due to programmed cell death and not non-specific necrosis, Annexin V (which binds externalized phosphatidylserine) and Propidium Iodide (PI, which stains DNA in membrane-compromised cells) are used[3].

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with Artoindonesianin B at ½ IC₅₀, IC₅₀, and 2× IC₅₀ for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via trypsinization without EDTA, as EDTA can interfere with Annexin V binding).

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Q4 (FITC-/PI-) = Viable; Q3 (FITC+/PI-) = Early Apoptosis; Q2 (FITC+/PI+) = Late Apoptosis.

Protocol 3: Mechanistic Validation (Western Blotting)
  • Lysate Preparation: Following a 24-48 hour treatment with Artoindonesianin B, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated PI3K/Akt targets).

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 30 µg of protein per lane on a 10-12% SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against:

    • Apoptotic Markers: Cleaved Caspase-3, Cleaved Caspase-9, Bax, Bcl-2.

    • Pathway Markers: p-PI3K, total PI3K, p-Akt (Ser473), total Akt.

    • Loading Control: β-actin or GAPDH.

  • Detection: Use HRP-conjugated secondary antibodies and visualize via enhanced chemiluminescence (ECL).

References

  • Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden Source: American Chemical Society (ACS) URL:[Link]

  • Cytotoxic and NF-κB Inhibitory Constituents of Artocarpus rigida Source: ResearchGate URL:[Link]

  • New phenolic compounds from the leaves of Artocarpus heterophyllus Source: Chinese Journal of Natural Medicines (rhhz.net) URL:[Link]

  • Tropical Fruits and Their Co-Products as Bioactive Compounds and Their Health Effects: A Review Source: PubMed Central (PMC) / NIH URL:[Link]

  • Artoindonesianin P, a new prenylated flavone with cytotoxic activity from Artocarpus lanceifolius Source: ResearchGate URL:[Link]

Sources

Application

Application Note: In Vitro Experimental Design for Artoindonesianin B Assays

Introduction and Scientific Rationale Artoindonesianin B is a naturally occurring prenylated flavone originally isolated from the roots and bark of Artocarpus champeden and related species[1]. Characterized by its unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Artoindonesianin B is a naturally occurring prenylated flavone originally isolated from the roots and bark of Artocarpus champeden and related species[1]. Characterized by its unique isoprenoid side chains and phenolic hydroxyl groups, this compound and its derivatives (such as Artoindonesianin B-1) have garnered significant attention in drug discovery due to their dual pharmacological profile. They exhibit potent cytotoxicity against various cancer cell lines (e.g., murine leukemia P-388, PC-3, A549)[2][3][4] and robust anti-inflammatory activity via the competitive, redox-active inhibition of human lipoxygenases (5-LOX and 12-LOX)[5][6].

This application note provides a comprehensive, self-validating experimental framework for evaluating the bioactivity of Artoindonesianin B. By detailing the causality behind assay conditions, we aim to equip researchers with robust protocols for both cytotoxicity and enzyme inhibition profiling.

Mechanistic Pathways

The structural features of Artoindonesianin B dictate its mechanism of action. The phenolic hydroxyl moieties act as potent radical scavengers, breaking the catalytic redox-cycle of 5-LOX by reducing the active site iron or neutralizing free radical intermediates[5]. Concurrently, the prenyl groups enhance lipophilicity, facilitating cellular uptake and subsequent induction of apoptotic pathways in malignant cells[4].

MOA cluster_0 Anti-Inflammatory Pathway cluster_1 Cytotoxicity Pathway ArtoB Artoindonesianin B (Prenylated Flavone) LOX 5-LOX Enzyme ArtoB->LOX Competitive Inhibition ROS Radical Intermediates ArtoB->ROS Redox Scavenging CancerCell P-388 / PC-3 Cells ArtoB->CancerCell Cytotoxic Action LOX->ROS Generates LTB4 Leukotriene B4 ROS->LTB4 Promotes Apoptosis Apoptosis CancerCell->Apoptosis Induces

Dual mechanism of Artoindonesianin B targeting LOX pathways and inducing cancer cell apoptosis.

Experimental Design & Protocols

Module 1: In Vitro Cytotoxicity Assay (MTT Method)

Objective : To determine the half-maximal inhibitory concentration (IC50) of Artoindonesianin B against target cell lines (e.g., P-388, PC-3).

Causality & Assay Logic : The MTT assay relies on the reduction of the tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for mitochondrial metabolic activity and cell viability[7]. A 72-hour incubation period is selected to allow sufficient time for the compound to penetrate the cell membrane, interact with intracellular targets, and for the subsequent apoptotic cascade to fully manifest, ensuring accurate IC50 determination[2].

Step-by-Step Protocol :

  • Cell Seeding : Harvest exponentially growing cells (e.g., P-388 murine leukemia cells) and seed into a 96-well microtiter plate at a density of 5×103 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Incubation : Incubate the plate at 37 °C in a humidified atmosphere of 5% CO₂ for 24 hours to allow cell adhesion and stabilization.

  • Compound Preparation : Dissolve Artoindonesianin B in molecular-biology grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Critical Step: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Treatment : Add 100 µL of the diluted compound to appropriate wells (final concentrations ranging from 0.1 µM to 100 µM). Include vehicle controls (0.5% DMSO) and positive controls (e.g., Paclitaxel)[3].

  • Exposure : Incubate the treated plates for 72 hours under standard culture conditions[2].

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37 °C.

  • Solubilization : Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the internalized purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Module 2: Human 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective : To evaluate the competitive, redox-active inhibition of 5-LOX by Artoindonesianin B.

Causality & Assay Logic : 5-LOX catalyzes the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). Because Artoindonesianin B acts as a redox-active inhibitor[5], pre-incubation with the enzyme is critical to allow the compound to scavenge active-site radicals or chelate iron before the massive influx of the substrate.

Step-by-Step Protocol :

  • Reagent Preparation : Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM ATP).

  • Enzyme Preparation : Dilute recombinant human 5-LOX enzyme in the assay buffer to achieve a final concentration that yields a linear reaction rate (typically 100-200 U/well).

  • Inhibitor Pre-incubation : In a 96-well UV-transparent plate, combine 90 µL of the enzyme solution with 5 µL of Artoindonesianin B (serially diluted in DMSO). Incubate at room temperature for 10 minutes. Note: This pre-incubation allows the redox-active moieties of the prenylated flavone to interact with the enzyme's active site.

  • Reaction Initiation : Add 5 µL of arachidonic acid substrate (final concentration 10 µM) to initiate the reaction.

  • Measurement : Continuously monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm for 5-10 minutes using a kinetic microplate reader.

  • Validation : Utilize Zileuton as a positive control for 5-LOX inhibition. Calculate the initial reaction velocity (V₀) and determine the IC50 using non-linear regression analysis.

AssayWorkflow Prep Compound Prep (DMSO Dilution) Split Prep->Split MTT MTT Cytotoxicity (72h Incubation) Split->MTT LOX 5-LOX Inhibition (Enzyme Assay) Split->LOX ReadMTT Absorbance @ 570 nm MTT->ReadMTT ReadLOX Kinetic Read @ 234 nm LOX->ReadLOX Data IC50 Calculation & SAR Analysis ReadMTT->Data ReadLOX->Data

High-level experimental workflow for evaluating Artoindonesianin B bioactivity.

Quantitative Data & Expected Outcomes

The following table summarizes the expected pharmacological profile of Artoindonesianin B and its closely related derivative (Artoindonesianin B-1) based on benchmarked in vitro studies[3][4][6].

CompoundAssay / Cell LineTarget ActivityExpected IC50 (µM)Reference
Artoindonesianin B P-388 (Murine Leukemia)Cytotoxicity< 5.0 µM[1][4]
Artoindonesianin B-1 PC-3 (Prostate Cancer)Cytotoxicity13.9 ± 0.9 µM[3]
Artoindonesianin B-1 A549 (Lung Carcinoma)Cytotoxicity16.2 ± 1.4 µM[3]
Artoindonesianin B-1 Human 5-LOXEnzyme Inhibition1.67 µM[6]
Artoindonesianin B-1 Human 12-LOXEnzyme Inhibition0.83 µM[6]

Trustworthiness & Self-Validating Systems

To ensure the integrity of the experimental data, the following self-validating mechanisms must be embedded into the assay design:

  • Vehicle Toxicity Control : DMSO concentrations must be strictly controlled. A vehicle-only control must yield ≥98% viability compared to untreated cells to rule out solvent-induced artifacts.

  • Edge Effect Mitigation : In 96-well plate assays, evaporation in the peripheral wells can artificially concentrate the media, skewing absorbance readings. Fill the outer perimeter wells with sterile PBS and utilize the inner 60 wells for the actual assay.

  • Redox-Interference Blanking : Because Artoindonesianin B is redox-active[5], it may inherently absorb light at certain wavelengths or react with assay dyes. A "Compound + MTT (no cells)" blank must be included to subtract background absorbance caused by direct compound-dye reduction.

References

  • Wang, X.-N., et al. "New phenolic compounds from the leaves of Artocarpus heterophyllus." Chinese Journal of Natural Medicines. URL:[Link]

  • "2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors." Taylor & Francis. URL:[Link]

  • "CHEMICAL CONSTITUENTS AND BIOLOGICAL ACTIVITIES FROM Artocarpus heterophyllus AND Artocarpus lakoocha Roxb." Chiang Mai University. URL:[Link]

  • "2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors." Taylor & Francis. URL:[Link]

  • "Artoindonesianin P, a new prenylated flavone with cytotoxic activity from Artocarpus lanceifolius." ResearchGate. URL:[Link]

  • "Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden." Journal of Natural Products, ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of Artoindonesianin B

Welcome to the Technical Support Center for natural product isolation. This guide is engineered for researchers and drug development professionals tasked with extracting and purifying Artoindonesianin B —a bioactive pren...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for natural product isolation. This guide is engineered for researchers and drug development professionals tasked with extracting and purifying Artoindonesianin B —a bioactive prenylated flavone (molecular formula C₂₆H₂₈O₈)—from Artocarpus species (e.g., A. champeden, A. heterophyllus).

Because prenylated flavonoids are present in low natural abundance and possess highly reactive side chains, standard extraction protocols often result in poor yields or degraded artifacts. This guide provides field-proven, self-validating methodologies to maximize your extraction efficiency and chromatographic resolution.

I. Extraction & Isolation Workflow

ExtractionWorkflow N1 Raw Artocarpus Root Bark (Size Reduction) N2 Cold Maceration (95% EtOH, 25°C) N1->N2 Solvent Addition N3 Crude Extract (In Vacuo Concentration <40°C) N2->N3 Filtration & Evaporation N4 Liquid-Liquid Partitioning (Hexane -> CHCl3 -> EtOAc) N3->N4 Aqueous Suspension N5 Vacuum Liquid Chromatography (Silica Gel 60, Gradient Elution) N4->N5 CHCl3/EtOAc Fraction N6 Preparative HPLC (C18, H2O/MeOH Gradient) N5->N6 Enriched Subfractions N7 Pure Artoindonesianin B (Q-TOF-MS Verification) N6->N7 Target Peak Collection

Workflow for the optimized extraction and isolation of Artoindonesianin B from plant material.

II. Troubleshooting & FAQs

Q: Why is my crude extraction yield of Artoindonesianin B so low when using standard Soxhlet extraction? A: Prenylated flavonoids (PFs) exhibit 1[1]. Prolonged exposure to boiling solvents during Soxhlet extraction induces thermal degradation, specifically the oxidative cyclization or cleavage of the prenyl/geranyl side chains. To preserve the structural integrity of the isoprenyl moieties, cold maceration or percolation using 95% ethanol (EtOH) at room temperature is strictly required[1].

Q: During liquid-liquid partitioning, which solvent fraction should I target for Artoindonesianin B? A: Artoindonesianin B is a moderately polar compound. After suspending the crude extract in water, an initial partition with n-hexane is mandatory to defat the extract and remove highly lipophilic waxes. Subsequent partitioning with 2 will selectively extract the prenylated flavones into the organic layer[2].

Q: How can I effectively resolve Artoindonesianin B from structurally similar compounds like Artonin A? A: Artoindonesianin B and Artonin A often co-elute due to their nearly identical flavone backbones. Initial fractionation should utilize3[3]. For final resolution, employ preparative Reverse-Phase HPLC (RP-HPLC) using a C18 column with a gradient of ultrapure water and methanol. Monitor fractions via Q-TOF-MS in negative ion mode; targeting the [M-H]⁻ ion at m/z 467.17 provides definitive structural confirmation[1].

Q: How do I prevent the auto-oxidation of the extract during solvent evaporation? A: The phenolic hydroxyl groups on the flavone A and B rings are highly susceptible to oxidation when exposed to light, heat, and oxygen. Solvents must be evaporated in vacuo using a rotary evaporator with the water bath temperature1[1].

III. Validated Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure quality control at every stage of the extraction.

Step 1: Biomass Preparation & Cold Maceration

  • Pulverize 50.0 g of dried root bark of Artocarpus champeden or A. heterophyllus into a coarse powder to maximize the surface-area-to-solvent ratio.

  • Suspend the material in 500 mL of 95% EtOH. Macerate at room temperature (25°C) for 48 hours with intermittent mechanical stirring.

  • Repeat the extraction two additional times with fresh solvent to ensure exhaustive extraction. Validation Check: The solvent should transition to a deep yellow/brown. If it turns dark black, suspect oxidative degradation.

Step 2: Concentration & Liquid-Liquid Partitioning

  • Filter the combined extracts through Whatman No. 1 paper.

  • Concentrate the filtrate in vacuo using a rotary evaporator (Water bath ≤ 40°C) to yield a viscous crude residue.

  • Suspend the crude extract in 200 mL of distilled water. Partition sequentially with equal volumes of n-hexane (3x) to remove non-polar lipids, followed by chloroform (3x) to extract the prenylated flavones.

  • Dry the enriched chloroform layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate to dryness.

Step 3: Vacuum Liquid Chromatography (VLC) Cleanup

  • Load the enriched fraction onto a VLC column packed with Merck Silica gel 60 GF254 (230-400 mesh).

  • Elute with a step gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100 v/v). Validation Check: Spot fractions on Silica gel 60 F254 TLC plates. Observe under UV light (254 nm and 365 nm). Pool fractions exhibiting UV-active bands characteristic of conjugated flavones.

Step 4: Preparative HPLC & MS Verification

  • Dissolve the pooled VLC subfractions in HPLC-grade methanol.

  • Inject onto a preparative C18 column. Utilize a mobile phase of ultrapure water (A) and methanol (B) with a gradient elution program (e.g., 45% to 100% B over 40 minutes).

  • Collect the target peak. Validation Check: Perform Q-TOF-MS analysis in negative ion mode. The presence of Artoindonesianin B is confirmed by a precursor [M-H]⁻ ion at m/z 467.17322 and characteristic MS/MS fragmentation (e.g., loss of CH₄ yielding m/z 451.1399).

IV. Quantitative Data Summary

The following table summarizes the causal relationship between extraction parameters and the integrity of the final yield based on established literature.

Table 1: Impact of Extraction Parameters on Prenylated Flavonoid Yield and Integrity

Extraction MethodSolvent SystemTemp (°C)TimeCrude Extract Yield (%)Target Compound Integrity
Cold Maceration 95% Ethanol2572h~8.4%High (No thermal degradation)
Soxhlet Extraction Methanol656h>10.0%Low (Prenyl cyclization observed)
Ultrasound-Assisted 70% Ethanol401h~9.2%Moderate (Risk of localized heating)
V. References

1.[3] Hakim, E. H., et al. "Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden." Journal of Natural Products, American Chemical Society, 1999. 3 2.[1] "Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry." Molecules, MDPI, 2019. 1 3.[2] "Organic Chemistry of Natural Products in Indonesia: Opportunity, Achievement and Challenges." AIP Conference Proceedings, AIP Publishing, 2017. 2

Sources

Optimization

Technical Support Center: Enhancing Artoindonesianin B Stability in Cell Culture Media

Welcome to the technical support center for researchers working with artoindonesianin B. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with artoindonesianin B. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of maintaining the stability of artoindonesianin B in your cell culture experiments. As a prenylated flavonoid isolated from plants of the Artocarpus genus, artoindonesianin B holds significant interest for its potential biological activities, including cytotoxic effects against cancer cells[1][2][3][4]. However, like many phenolic compounds, its utility in in vitro studies can be hampered by its inherent instability in aqueous environments such as cell culture media.

This document will provide you with the scientific rationale behind the instability of artoindonesianin B and equip you with practical, step-by-step protocols to mitigate its degradation, ensuring the reliability and reproducibility of your experimental results.

I. Understanding the Instability of Artoindonesianin B

Artoindonesianin B, as a prenylated flavonoid, possesses a chemical structure that is susceptible to several degradation pathways in the typical conditions of a cell culture incubator (37°C, 5% CO₂, high humidity, and physiological pH). The presence of a prenyl group generally increases the lipophilicity of the flavonoid, which can influence its interaction with cell membranes but also presents solubility challenges[5][6][7].

The primary drivers of artoindonesianin B degradation in cell culture media are:

  • Oxidative Degradation: The phenolic hydroxyl groups on the flavonoid backbone are prone to oxidation, a process that can be accelerated by the presence of dissolved oxygen and transition metal ions (e.g., Fe²⁺, Cu²⁺) often found in basal media and supplements[6]. This can lead to the formation of quinone-type structures and other degradation products, altering the biological activity of the compound.

  • pH-Dependent Degradation: The stability of flavonoids is often pH-dependent. At the physiological pH of most cell culture media (typically 7.2-7.4), some flavonoids can become more susceptible to degradation.

  • Photodegradation: Exposure to light, especially in the UV spectrum, can induce photochemical reactions that degrade flavonoid compounds.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter.

FAQ 1: My artoindonesianin B seems to be precipitating in the cell culture medium. What can I do?

Answer: Precipitation is a common issue with lipophilic compounds like prenylated flavonoids when introduced into an aqueous environment.

Troubleshooting Steps:

  • Optimize Your Stock Solution:

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of artoindonesianin B due to its ability to dissolve a wide range of organic compounds[8][9][10]. Ensure you are using high-purity, anhydrous DMSO.

    • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. This allows for a small volume of the stock to be added to the culture medium, minimizing the final DMSO concentration.

  • Control the Final DMSO Concentration:

    • The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5% (v/v), and for some sensitive cell lines, even lower (e.g., <0.1%)[11]. High concentrations of DMSO can be cytotoxic and may also affect the solubility of your compound upon dilution.

  • Improve the Dilution Process:

    • Vigorous Mixing: When diluting your DMSO stock into the medium, add the stock solution dropwise to the medium while vortexing or swirling vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation[9].

    • Serial Dilution: Consider a serial dilution approach. First, dilute the DMSO stock in a small volume of a solvent with intermediate polarity, such as ethanol, before the final dilution in the aqueous medium. Alternatively, a pre-dilution in a small volume of serum-containing medium can sometimes aid in solubilization before adding to the final culture volume.

FAQ 2: I suspect my artoindonesianin B is degrading during my long-term (24-72 hour) experiments. How can I confirm this and improve its stability?

Answer: It is highly probable that artoindonesianin B is degrading over longer incubation periods. To address this, you first need to confirm the degradation and then implement strategies to enhance its stability.

Workflow for Assessing and Improving Stability:

Stability_Workflow cluster_assessment Phase 1: Stability Assessment cluster_stabilization Phase 2: Stabilization Strategy A Prepare Artoindonesianin B in Cell-Free Medium B Incubate at 37°C, 5% CO₂ A->B C Collect Aliquots at Different Time Points (e.g., 0, 2, 4, 8, 24, 48, 72h) B->C D Quantify Artoindonesianin B Concentration using LC-MS/MS C->D E Plot Concentration vs. Time to Determine Degradation Rate D->E F Repeat Stability Assessment with Stabilizing Agents E->F If degradation is confirmed G Test Antioxidants (e.g., Ascorbic Acid) F->G H Test Chelating Agents (e.g., EDTA) F->H I Compare Degradation Rates and Select Optimal Conditions G->I H->I

Caption: Workflow for assessing and improving artoindonesianin B stability.

Experimental Protocol: Stability Assessment of Artoindonesianin B

  • Prepare a working solution of artoindonesianin B in your complete cell culture medium at the final concentration used in your experiments.

  • Incubate the solution in a cell culture incubator (37°C, 5% CO₂) in a sterile, covered container (e.g., a 6-well plate or a T-25 flask) without cells.

  • Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.

  • Quantify the concentration of the parent artoindonesianin B in each sample using a validated analytical method, such as LC-MS/MS.

  • Plot the concentration of artoindonesianin B against time to determine its degradation profile.

Strategies to Enhance Stability:

  • Addition of Antioxidants:

    • Ascorbic Acid (Vitamin C): Ascorbic acid is a potent antioxidant that can protect phenolic compounds from oxidative degradation. However, ascorbic acid itself is unstable in culture media. A more stable approach is to use a combination of L-ascorbic acid and a stabilized derivative like ascorbate-2-phosphate (A2-P).

    • Recommended Starting Concentration: A mixture of 0.25 mM L-ascorbic acid and 0.45 mM ascorbate-2-phosphate can provide a constant level of ascorbate in the culture medium[12].

  • Use of Chelating Agents:

    • EDTA (Ethylenediaminetetraacetic acid): EDTA can chelate transition metal ions that catalyze oxidative reactions.

    • Recommended Starting Concentration: While high concentrations of EDTA can be cytotoxic, it is often used in cell culture for cell detachment at concentrations around 1 mM[13]. For stability enhancement, start with a lower, non-toxic concentration (e.g., 10-100 µM) and assess its effect on both stability and cell viability.

  • Light Protection:

    • Always prepare and handle artoindonesianin B solutions in a darkened environment. Use amber-colored tubes and wrap cell culture plates in aluminum foil to minimize light exposure during incubation.

  • pH Control:

    • Ensure your cell culture medium is well-buffered, typically with a bicarbonate-CO₂ system. If you observe significant pH shifts during your experiment, consider using a medium supplemented with a synthetic buffer like HEPES.

Table 1: Troubleshooting Summary for Artoindonesianin B Instability

Issue Potential Cause Recommended Solution
Precipitation upon dilution Poor aqueous solubility, rapid solvent change.Use DMSO for stock, keep final DMSO <0.5%, add stock to vigorously stirred medium.
Loss of activity over time Oxidative degradation.Add antioxidants like Ascorbic Acid (0.25 mM) + Ascorbate-2-Phosphate (0.45 mM).
Metal-catalyzed oxidation.Add a chelating agent like EDTA (start with 10-100 µM).
Photodegradation.Protect solutions from light using amber tubes and foil-wrapped plates.
pH-dependent degradation.Ensure stable, physiological pH with a well-buffered medium (consider HEPES).
FAQ 3: How do I prepare my samples for LC-MS/MS analysis to quantify artoindonesianin B?

Answer: Proper sample preparation is crucial for accurate quantification. A liquid-liquid extraction or solid-phase extraction is typically required to remove interfering components from the cell culture medium.

Experimental Protocol: Sample Preparation for LC-MS/MS

  • Thaw your collected cell culture medium aliquots on ice.

  • Add an internal standard to each sample to correct for extraction variability.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate) to your sample at a 2:1 or 3:1 ratio (solvent:sample).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer (containing artoindonesianin B) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase of your LC-MS/MS method.

  • Inject an aliquot into the LC-MS/MS system for analysis.

LC-MS/MS Method Parameters (General Guidance):

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used for flavonoid analysis[14][15][16].

  • Detection: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. You will need to determine the specific precursor and product ion transitions for artoindonesianin B.

III. Concluding Remarks

The stability of artoindonesianin B in cell culture media is a critical factor that can significantly impact the interpretation of your experimental results. By understanding the mechanisms of its degradation and implementing the troubleshooting strategies and protocols outlined in this guide, you can enhance its stability and ensure the integrity of your data. We recommend empirically testing the suggested stabilization methods in your specific cell culture system to determine the optimal conditions for your experiments.

IV. References

  • Prenylflavonoid - Wikipedia. (n.d.).

  • The Antioxidant Activity of Prenylflavonoids - ResearchGate. (2020, February 3).

  • Showing NP-Card for Artoindonesianin F (NP0070894) - NP-MRD. (2022, April 28).

  • Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review - MDPI. (2024, December 4).

  • The Antioxidant Activity of Prenylflavonoids - PMC - NIH. (2020, February 6).

  • Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - MDPI. (2024, April 27).

  • A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC. (n.d.).

  • Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed. (n.d.).

  • Artoindonesianins Q—T, Four Isoprenylated Flavones from Artocarpus champeden Spreng. (Moraceae). | Request PDF - ResearchGate. (2026, February 4).

  • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC. (2025, November 25).

  • "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West. (n.d.).

  • Liquid Chromatography Tandem Mass Spectrometry for the Simultaneous Quantification of Eleven Phytochemical Constituents in Tradi - PSE Community.org. (2021, January 14).

  • Artoindonesianin L, a new prenylated flavone with cytotoxic activity from Artocarpus rotunda. (2001, December 15).

  • A Sensitive LC-MS Method for Anthocyanins and Comparison of Byproducts and Equivalent Wine Content - MDPI. (2016, June 3).

  • Ascorbic acid for mammalian cell culture? - ResearchGate. (2023, March 10).

  • Artoindonesianins Q-T, four isoprenylated flavones from Artocarpus champeden Spreng. (Moraceae) - PubMed. (2002, December 15).

  • Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC. (2020, February 24).

  • Artoindonesianin P, a new prenylated flavone with cytotoxic activity from Artocarpus lanceifolius | Request PDF - ResearchGate. (2025, August 5).

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC. (n.d.).

  • In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed. (2004, February 15).

  • Troubleshooting Solubility Issues for Hsd17B13 Inhibitors in PBS - Benchchem. (n.d.).

  • Determination of pKa values of anthraquinone compounds by capillary electrophoresis. (n.d.).

  • Ascorbate in Cell Culture - Sigma-Aldrich. (n.d.).

  • Optimization of Flavonoid Production in Plant Cell Culture of Thevetia peruviana Elicited with Methyl Jasmonate and Salicylic Acid - SciELO. (2021, January 15).

  • A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed. (2020, December 15).

  • GUIDELINE FOR GOOD CLINICAL PRACTICE - ICH. (n.d.).

  • Ascorbic acid enhances the cold preservation period of human adipose tissue–derived mesenchymal stromal cells - PMC. (n.d.).

  • Effect of Selected Plant Phenolics on Fe 2+ -EDTA-H 2 O 2 System Mediated Deoxyribose Oxidation: Molecular Structure-Derived Relationships of Anti- and Pro-Oxidant Actions - MDPI. (2016, December 31).

  • Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. (2025, June 9).

  • Cell Culture Media Change Protocol - Corning. (n.d.).

  • DMSO concentration in cell culture? Precipitating while PBS is added? - ResearchGate. (2021, February 12).

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).

  • Use of EDTA in the passage of BV-2 cells | Biocompare.com Kit/Reagent Review. (2015, April 6).

  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One. (2012, October 17).

  • Total Degradation of EDTA by Mixed Cultures and a Bacterial Isolate - PMC - NIH. (n.d.).

  • Artoindonesianin C, a new xanthone derivative from Artocarpus teysmanii - PubMed. (2000, February 15).

  • Anthocyanin (ACN) Stability in Cell Culture Media | Request PDF - ResearchGate. (2025, October 31).

  • Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi 2 O 3 Microrods under Visible-Light Irradiation - MDPI. (2024, February 19).

  • An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. (2024, June 7).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Artoindonesianin B Cytotoxicity Assays

Welcome to the Technical Support Center for Artoindonesianin B assay optimization. Artoindonesianin B is a potent diprenylated flavone isolated from Artocarpus species (such as Artocarpus champeden) that exhibits documen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Artoindonesianin B assay optimization. Artoindonesianin B is a potent diprenylated flavone isolated from Artocarpus species (such as Artocarpus champeden) that exhibits documented cytotoxicity against various cancer cell lines, including murine leukemia (P-388) cells[1].

However, its unique chemical architecture—a 2-phenyl-1,4-benzopyrone backbone coupled with lipophilic prenyl side chains and redox-active hydroxyl groups—makes it a notorious culprit for assay interference. As a drug development professional, you must distinguish true cytotoxic efficacy from chemical artifacts. This guide provides the mechanistic causality and self-validating protocols required to overcome false positives (and false negatives) when screening this compound.

Quick Diagnostics: Quantitative Interference Matrix

Before troubleshooting, cross-reference your assay type with the known interference mechanisms of prenylated flavones.

Assay TypeInterference MechanismTypical Concentration ThresholdApparent Result
ATP (e.g., CellTiter-Glo) Competitive enzyme (luciferase) inhibition> 5–10 µMFalse Positive (Overestimated toxicity)
Resazurin (Alamar Blue) Fluorescence quenching / Inner filter effect> 15 µMFalse Positive (Overestimated toxicity)
MTT / MTS / WST-8 Direct non-enzymatic reduction of tetrazolium> 12.5 µMFalse Negative (Underestimated toxicity)
SRB / Crystal Violet Compound precipitation / optical scattering> 30 µMFalse Negative (Increased absorbance)

Mechanistic FAQs: Understanding the Causality

Q: Why does Artoindonesianin B cause a sudden drop in CellTiter-Glo (ATP) signal even at 1-hour timepoints? A: You are observing a classic false positive for cytotoxicity . Flavonoids are well-documented, potent inhibitors of firefly luciferase (Fluc), the reporter enzyme used in ATP-based luminescence assays[2]. The benzopyrone structure of Artoindonesianin B allows it to competitively bind to the Fluc active site. Because the assay relies on Fluc to generate light in the presence of cellular ATP, inhibiting the enzyme causes a rapid drop in luminescence. This mimics rapid ATP depletion (cell death) but is entirely an artifact of direct enzyme inhibition.

Q: My MTT assay shows higher viability at high concentrations of Artoindonesianin B, but my cells look dead under the microscope. What's happening? A: You are observing a false negative for cytotoxicity , which is a critical failure mode when testing phenolic compounds. The hydroxyl groups on the flavonoid ring of Artoindonesianin B are potent reducing agents. They can directly reduce the tetrazolium salt (MTT) into purple formazan crystals even in the absence of metabolically active cells[3]. This non-enzymatic reduction artificially inflates the absorbance signal, masking the true cytotoxic effect of the compound and leading to severe data misinterpretation[4].

Q: How does the prenyl group of Artoindonesianin B affect fluorescence-based assays like Resazurin? A: The prenyl group significantly increases the lipophilicity of the flavone, altering its solvation and promoting micro-aggregation in aqueous culture media. Furthermore, the highly conjugated pi-system of the flavone backbone absorbs light broadly in the UV and visible spectra. If the absorption spectrum of Artoindonesianin B overlaps with the excitation (530–560 nm) or emission (590 nm) of resorufin (the highly fluorescent product of resazurin reduction)[5], it causes an "inner filter effect" or direct fluorescence quenching. This depresses the fluorescent signal, leading to a false positive for cytotoxicity .

Mandatory Visualizations of Interference Pathways

G A Artoindonesianin B (Prenylated Flavone) B ATP Assays (CellTiter-Glo) A->B Binds Enzyme C Tetrazolium Assays (MTT/MTS) A->C Redox Activity D Resazurin Assays (Alamar Blue) A->D Spectral Overlap E Luciferase Inhibition (Signal Quenching) B->E F Direct Chemical Reduction (Formazan Generation) C->F G Fluorescence Quenching (Inner Filter Effect) D->G H False Positive Cytotoxicity E->H I False Negative Cytotoxicity F->I G->H

Caption: Mechanistic pathways of Artoindonesianin B interference in standard viability assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, your assay pipeline must be a self-validating system. Implement the following two protocols to identify and bypass Artoindonesianin B interference.

Protocol 1: The "Cell-Free" Interference Control Workflow

Purpose: To definitively prove whether Artoindonesianin B is directly reacting with your assay reagents, independent of cellular metabolism.

  • Preparation: Prepare a 96-well plate with complete culture media (including serum, as serum proteins can catalyze flavonoid-mediated reduction)[3]. Do not seed any cells into these wells.

  • Dosing: Add Artoindonesianin B at your exact experimental concentrations (e.g., Vehicle, 1 µM, 10 µM, 20 µM, 50 µM).

  • Incubation: Incubate for your standard assay duration (e.g., 48 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Add the viability reagent (MTT, Resazurin, or CellTiter-Glo) exactly as per your standard cellular protocol.

  • Readout & Analysis: Measure the respective absorbance, fluorescence, or luminescence.

    • Interpretation: Any signal significantly above the media-only baseline in an MTT assay confirms direct chemical reduction (False Negative risk). Any signal quenching in a spiked ATP/Resazurin cell-free assay confirms optical/enzymatic interference (False Positive risk).

Workflow Step1 Observe Cytotoxicity Hit in Primary Assay Step2 Run Cell-Free Control Workflow Step1->Step2 Cond1 Signal Changes Without Cells? Step2->Cond1 PathA Chemical Interference Confirmed Cond1->PathA Yes PathB No Interference Detected Cond1->PathB No Action2 Wash Cells Before Readout or Change Assay PathA->Action2 Action1 Proceed to Orthogonal Validation (Imaging) PathB->Action1

Caption: Decision tree for validating Artoindonesianin B cytotoxicity hits.

Protocol 2: Orthogonal Validation via Hoechst/PI High-Content Imaging

Purpose: A self-validating system that bypasses metabolic, redox, and enzymatic interference entirely by relying on physical membrane integrity and DNA intercalation.

  • Seeding & Treatment: Seed your target cells in a black-walled, clear-bottom 96-well plate. Treat with Artoindonesianin B for the desired timepoint.

  • Staining: Do not wash the cells (washing removes floating dead cells, skewing data). Add Hoechst 33342 (final concentration 5 µg/mL) and Propidium Iodide (PI) (final concentration 1 µg/mL) directly to the culture media.

  • Incubation: Incubate for 15–20 minutes at 37°C in the dark.

  • Imaging: Read the plate using a high-content imaging system or automated fluorescence microscope.

    • Hoechst (Blue Channel): Stains all nuclei (Ex 350 nm / Em 461 nm). Acts as the total cell count.

    • PI (Red Channel): Stains only cells with compromised membranes (dead cells) (Ex 535 nm / Em 617 nm).

  • Quantification: Calculate cytotoxicity as the ratio of PI-positive cells to total Hoechst-positive cells. Because this assay does not rely on redox metabolism or luciferase, it is completely immune to the structural interferences of Artoindonesianin B.

Sources

Optimization

Artoindonesianin B NMR Troubleshooting &amp; Technical Support Center

Welcome to the dedicated technical support center for the structural elucidation of Artoindonesianin B. As a complex prenylated flavone ( C26​H28​O8​ ) isolated from Artocarpus species, it presents unique spectral challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the structural elucidation of Artoindonesianin B. As a complex prenylated flavone ( C26​H28​O8​ ) isolated from Artocarpus species, it presents unique spectral challenges. The presence of a 3-methyl-but-1-enyl group, an AMX spin system in ring B, and a highly deshielded hydrogen-bonded hydroxyl group ( δ 13.83) require pristine magnetic field homogeneity and optimized acquisition parameters to prevent signal overlap and line broadening[1].

Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies to help you achieve optimal NMR spectral resolution.

Module 1: Sample Preparation & Solvent Dynamics

Q: Why are the aliphatic signals of the 3-methyl-but-1-enyl group ( δ 1.08, 2.43) and the AMX aromatic protons ( δ 6.62, 6.75, 8.06) showing significant line broadening?

A: Line broadening in these specific regions is rarely an instrument hardware fault; it is primarily caused by paramagnetic impurities (like dissolved oxygen) or concentration-induced viscosity. Oxygen is paramagnetic and facilitates rapid spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation. Because spectral linewidth is inversely proportional to T2​ ( Δν1/2​=1/(πT2​) ), shortening the T2​ relaxation time artificially broadens the peaks.

Solution: Implement a rigorous degassing protocol and optimize your sample parameters according to the table below.

Table 1: Quantitative Parameters for Artoindonesianin B Sample Preparation
ParameterOptimal RangeCausality / Rationale
Sample Concentration 5 - 15 mMAvoids viscosity-induced T2​ shortening while maintaining sufficient Signal-to-Noise Ratio (SNR) for 2D HMBC experiments.
Solvent Selection DMSO- d6​ or CDCl3​ CDCl3​ is standard, but DMSO- d6​ disrupts intermolecular hydrogen bonding, sharpening the exchangeable hydroxyl signal at δ 13.83[1].
Sample Volume 550 - 600 µL (5 mm tube)Ensures the liquid meniscus extends well beyond the RF coil, eliminating magnetic susceptibility gradients at the air-liquid interface.
Degassing 3x Freeze-Pump-ThawRemoves dissolved paramagnetic O2​ . Self-Validation: Solvent peak FWHM will drop below 0.5 Hz post-degassing.

Module 2: Magnetic Field Homogeneity & Shimming Protocols

Q: My solvent peak has a "tail" and the closely eluting aromatic signals of the AMX system are merged. How do I correct this?

A: Asymmetric peak tailing is the hallmark of Z-axis (Z1, Z2, Z3) shim imbalances, whereas symmetrically broad bases indicate poor higher-order shimming (Z4, Z5). The AMX system in ring B of Artoindonesianin B requires absolute baseline resolution to accurately measure the J-couplings necessary for structural verification[2].

Protocol: Self-Validating Precision Shimming Workflow
  • Thermal Equilibration: Insert the sample and allow it to sit in the probe for exactly 15 minutes.

    • Causality: Temperature gradients cause convection currents in the NMR tube, physically moving the spins during acquisition and destroying spatial encoding.

    • Validation: Monitor the lock signal; equilibration is complete when the lock level stops drifting.

  • Probe Tuning and Matching (ATM): Optimize the probe's LC circuit for the specific dielectric constant of your chosen solvent.

  • Iterative 3D Gradient Shimming: Execute a gradient shim map (e.g., topshim 3d) to correct macroscopic B0​ inhomogeneities.

  • Manual Fine-Tuning (The Self-Validating Step): Open the continuous lock display. Adjust Z1, then Z2 manually.

    • Causality: The lock level is directly proportional to field homogeneity.

    • Validation: If adjusting Z1 increases the lock level, homogeneity is improving. Stop when the lock level reaches an absolute maximum and does not increase further.

  • Linewidth Verification: Acquire a single-scan 1H spectrum.

    • Validation: A properly shimmed sample will yield a solvent peak Full Width at Half Maximum (FWHM) of 0.5 Hz.

Module 3: Advanced Acquisition & Pulse Sequence Optimization

Q: Standard 2D HSQC/HMBC takes too long to achieve the necessary resolution for the tetraprenylated structural elucidation. What are the alternatives?

A: High resolution in indirectly detected dimensions ( t1​ ) dictates the total experiment time. To bypass this instrumental limit, we utilize Non-Uniform Sampling (NUS) combined with Three-Way Decomposition (TWD)[3]. By omitting up to 75% of the ( t1​,t2​ ) combinations and reconstructing the sparse data post-acquisition, you can increase the evolution time ( t1max​ ) without extending the experiment duration, directly enhancing spectral resolution[4].

NMR_Optimization N1 Sample Preparation (Degassing & Filtration) N2 Thermal Equilibration (Eliminate Convection) N1->N2 Insert into Magnet N3 Gradient & Manual Shimming (Optimize B0 Homogeneity) N2->N3 Lock Level Stable N4 Data Acquisition (NUS / TWD / Pure Shift) N3->N4 FWHM < 0.5 Hz N5 Post-Processing (Apodization / MSSR AI) N4->N5 Raw FID N6 High-Resolution Artoindonesianin B Spectrum N5->N6 Enhanced Resolution

Fig 1. End-to-end workflow for optimizing NMR spectral resolution of complex prenylated flavones.

Module 4: Post-Processing Interventions

Q: Can I improve resolution post-acquisition without running the 12-hour experiment again?

For standard processing, apply a Lorentzian-to-Gaussian window function (apodization) before the Fourier Transform. This mathematical intervention artificially lengthens the Free Induction Decay (FID), narrowing the linewidth at the expense of a slight SNR reduction, which is highly effective for resolving the overlapping prenyl signals of flavonoids[7].

References
  • Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden. Journal of Natural Products.[Link]

  • Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed. National Institutes of Health.[Link]

  • Optimizing resolution in multidimensional NMR by three-way decomposition. Journal of Biomolecular NMR.[Link]

  • Optimizing resolution in multidimensional NMR by three-way decomposition - PubMed. National Institutes of Health. [Link]

  • Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots. MDPI Molecules.[Link]

  • DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. arXiv. [Link]

Sources

Troubleshooting

Artoindonesianin B Chromatography Support Center: Mobile Phase Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the chromatographic isolation and analysis of Artoindonesianin B . As a complex prenylated flavone primarily isolated from Artocarpus species (such as A.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic isolation and analysis of Artoindonesianin B . As a complex prenylated flavone primarily isolated from Artocarpus species (such as A. heterophyllus and A. integer), Artoindonesianin B presents unique chromatographic challenges[1]. Its highly hydrophobic prenyl side chains combined with multiple polar phenolic hydroxyl groups demand precise mobile phase engineering.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the causality behind chromatographic behaviors, providing you with self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible separations.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does Artoindonesianin B exhibit severe peak tailing on standard C18 columns, and how do I correct it?

The Causality: Artoindonesianin B contains multiple phenolic hydroxyl groups. At a neutral pH, these groups can partially ionize and undergo secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica-based C18 stationary phase. The Solution: Acidify the mobile phase. Adding 0.05% to 0.1% Formic Acid (FA) lowers the mobile phase pH to approximately 2.7. This suppresses the ionization of both the silanols and the phenolic hydroxyls, forcing the separation to rely purely on hydrophobic partitioning. This yields sharp, symmetrical peaks and prevents analyte loss on the column[2].

Q2: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as the organic modifier?

The Causality: While MeCN generally provides lower backpressure and higher theoretical plate counts, Methanol is superior for prenylated flavonoids . MeOH is a protic solvent that acts as both a hydrogen bond donor and acceptor. This provides critical selectivity ( α ) for resolving Artoindonesianin B from closely related structural isomers (such as Artoindonesianin B-1 or Artocarpetin A)[1][3]. MeCN, being an aprotic solvent, often causes these structurally similar prenylated isomers to co-elute. The Recommendation: Always initiate method development with a Methanol/Water system.

Q3: How do the prenyl groups dictate my gradient design?

The Causality: The non-polar prenyl (3-methyl-2-butenyl) groups significantly increase the lipophilicity (logP) of the molecule compared to unprenylated flavones. Consequently, Artoindonesianin B requires a high elution strength to desorb from a reversed-phase column. The Recommendation: Utilize a gradient starting at a relatively high organic percentage (e.g., 45% MeOH) and ramping up to 100% MeOH. Starting at low organic compositions (e.g., 5% MeOH) will only waste time, as the compound will remain completely retained at the column head[1].

Part 2: Experimental Protocols & Data Presentation

Protocol: Self-Validating UPLC-MS/MS Gradient Elution

This protocol is optimized for the baseline resolution of Artoindonesianin B from crude Artocarpus root extracts using a sub-2 μm C18 column[1].

Step 1: Aqueous Phase (A) Preparation

  • Measure 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm).

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • Self-Validation Check: Measure the pH of the solution. It must read between 2.6 and 2.8. If pH > 3.0, the formic acid has degraded or was omitted; discard and remake.

  • Filter through a 0.22 μm hydrophilic PTFE membrane.

Step 2: Organic Phase (B) Preparation

  • Measure 1000 mL of LC-MS grade Methanol.

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • Degas via ultrasonication for 10 minutes.

Step 3: System Suitability & Gradient Execution

  • Column: ACQUITY UPLC® BEH C18 (1.7 μm, 2.1 × 50 mm) maintained at 35°C.

  • Flow Rate: 0.3 mL/min.

  • Self-Validation Check: Inject a void volume marker (e.g., uracil). The peak should appear at approximately 0.3–0.4 minutes. If it appears later, check for system dead volume or pump leaks.

  • Execute the gradient program outlined in Table 1.

Table 1: Optimized Gradient Elution Program for Artoindonesianin B
Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (MeOH + 0.1% FA)Elution Rationale
0.0 - 2.055% 40%45% 60%Elution of highly polar matrix components.
2.0 - 10.040% 35%60% 65%Shallow ramp to separate closely eluting flavones.
10.0 - 25.035% 30%65% 70%Target Elution Window for Artoindonesianin B.
25.0 - 30.030% 20%70% 80%Elution of highly lipophilic triterpenoids.
30.0 - 40.020% 0%80% 100%Column wash step to prevent carryover.
40.0 - 50.055%45%Re-equilibration (10 column volumes).

Data adapted from established Artocarpus UPLC-Q-TOF-MS profiling methodologies[1].

Part 3: Troubleshooting Guide

Issue 1: Artoindonesianin B co-elutes with Artoindonesianin B-1.

  • Diagnosis: Insufficient selectivity ( α ) in the mobile phase, or the gradient ramp is too steep through the critical elution window (65-70% B).

  • Action: Decrease the gradient slope. Change the ramp from 10.0 - 25.0 minutes to a strict isocratic hold at 68% MeOH. If using MeCN, immediately switch to MeOH to leverage protic hydrogen-bonding selectivity.

Issue 2: Retention times are drifting later across multiple injections.

  • Diagnosis: Highly lipophilic compounds (e.g., triterpenoids like methyl angolensate or waxes present in Artocarpus extracts) are accumulating on the column, effectively altering the stationary phase chemistry by creating a secondary hydrophobic layer[2].

  • Action: The column wash step is insufficient. Extend the 100% B hold time from 10 minutes to 15 minutes, and consider adding a 50/50 Isopropanol/Methanol wash post-run to strip strongly bound lipids.

Issue 3: Poor ionization efficiency in negative ESI-MS mode.

  • Diagnosis: Artoindonesianin B is typically detected in negative ion mode as [M−H]− at m/z 467.17[1]. Excessive acid in the mobile phase (0.1% FA) can suppress this deprotonation in the electrospray source.

  • Action: Reduce the formic acid concentration to 0.01%, or switch to a weak volatile buffer like 5 mM Ammonium Formate (pH ~6.0)[2]. This facilitates deprotonation in the ESI source while maintaining acceptable peak shape.

Part 4: Visualizations

Workflow Start Start: Crude Artocarpus Extract Solvent Select Organic Modifier (MeOH preferred over MeCN) Start->Solvent Aqueous Select Aqueous Phase (Water + 0.1% Formic Acid) Solvent->Aqueous Gradient Design Gradient Program (45% to 100% Organic) Aqueous->Gradient Analyze LC-MS/UV Analysis Check Peak Symmetry & Resolution Gradient->Analyze Decision Resolution > 1.5? Tailing Factor 0.9-1.2? Analyze->Decision Decision->Solvent No (Adjust Modifier/Gradient) Success Optimized Method Established Decision->Success Yes

Caption: Step-by-step workflow for optimizing the mobile phase for prenylated flavonoids.

Interactions Molecule Artoindonesianin B Prenylated Flavone StatPhase Stationary Phase C18 (Hydrophobic) Molecule->StatPhase Hydrophobic Interaction (Prenyl Groups) MobPhase Mobile Phase MeOH / H2O + 0.1% FA Molecule->MobPhase Hydrogen Bonding (Phenolic -OH) MobPhase->StatPhase Elution Strength (Organic %)

Caption: Mechanistic interactions governing Artoindonesianin B retention and elution.

References

  • Title: Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry Source: Molecules (MDPI) URL: [Link]

  • Title: Bioactive Compounds Fruit Eaten Tapanuli Orangutans in Camp Mayang North Sumatera Source: BIO Web of Conferences URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Artoindonesianin B Anti-Proliferative Effects In Vitro: A Comparative Guide

As the search for novel, targeted anti-cancer therapeutics intensifies, plant-derived secondary metabolites have emerged as critical lead compounds. Among these, Artoindonesianin B (AIB) —a diprenylated flavone isolated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the search for novel, targeted anti-cancer therapeutics intensifies, plant-derived secondary metabolites have emerged as critical lead compounds. Among these, Artoindonesianin B (AIB) —a diprenylated flavone isolated from the root and bark of Artocarpus champeden—has demonstrated potent anti-proliferative properties.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the in vitro efficacy of AIB. By comparing its performance against structural analogs and standard chemotherapeutics, and by detailing self-validating experimental workflows, this guide provides researchers with the rigorous framework necessary to transition AIB from a crude extract isolate to a validated preclinical candidate.

Mechanistic Grounding: Why Artoindonesianin B?

The pharmacological superiority of certain flavonoids often hinges on their structural modifications. For Artoindonesianin B, the presence of an unmodified 3-prenyl group and an ortho-dihydroxy substitution on the B-ring are crucial for its enhanced cytotoxicity compared to non-prenylated counterparts [1].

Mechanistically, AIB and its closely related analogs (such as Artonin E) disrupt tumor cell proliferation through two primary axes:

  • Intrinsic Apoptosis: AIB induces mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of the caspase-9/caspase-3 cascade.

  • Enzymatic Inhibition: Prenylated flavones from Artocarpus species are documented as potent competitive inhibitors of human lipoxygenases (LOXs), specifically 5-LOX and 12-LOX, which are overexpressed in various carcinomas and are critical for tumor cell survival and migration [2].

Pathway AIB Artoindonesianin B (Prenylated Flavone) LOX 12-LOX / 5-LOX Inhibition AIB->LOX Mito Mitochondrial Depolarization AIB->Mito Apop Apoptosis & Cell Cycle Arrest LOX->Apop CytC Cytochrome C Release Mito->CytC Casp Caspase 9 & 3 Activation CytC->Casp Casp->Apop

Fig 1. Mechanistic pathway of Artoindonesianin B inducing apoptosis and growth arrest.

Comparative In Vitro Efficacy

To establish AIB as a viable lead compound, its anti-proliferative metrics must be benchmarked against both its natural analogs (to establish structure-activity relationships) and clinical standards like Doxorubicin. The table below synthesizes quantitative IC50​ data derived from standardized colorimetric assays (e.g., MTT) across established cell lines [1, 3].

Table 1: Comparative IC50​ Values of Artoindonesianin B and Alternatives
CompoundStructural ClassTarget Cell Line IC50​ ( μg/mL )Mechanistic Notes
Artoindonesianin B Diprenylated FlavoneP-388 (Murine Leukemia)3.9Strong apoptosis induction; LOX modulation.
Artoindonesianin P DihydrobenzoxanthoneP-388 (Murine Leukemia)5.9Exhibits cytotoxicity; requires higher dosage than AIB.
Artonin E Prenylated FlavoneMCF-7 (Breast Cancer)~2.6S-phase cell cycle arrest; Caspase-8/9 activation.
Norartocarpetin Non-prenylated FlavoneP-388 / MCF-7> 30.0Lack of prenyl group significantly reduces cellular uptake.
Doxorubicin Anthracycline (Control)P-388 (Murine Leukemia)< 0.1Standard DNA intercalating agent; high systemic toxicity.

Scientific Insight: While Doxorubicin exhibits a lower IC50​ , its clinical utility is often limited by severe cardiotoxicity. Artoindonesianin B offers a highly targeted mechanism (LOX inhibition and specific apoptotic induction) with potentially wider therapeutic windows, making it an excellent candidate for combinational therapies.

Self-Validating Experimental Protocols

A robust in vitro validation cannot rely on a single assay. As a best practice, metabolic viability assays must be orthogonally validated by flow cytometry and protein expression analysis to prove causality (i.e., proving that cell death is apoptotic rather than necrotic).

Workflow Culture 1. Cell Culture (P-388 / MCF-7) Treat 2. AIB Treatment (Dose-Response) Culture->Treat MTT 3A. MTT Assay (Metabolic Viability) Treat->MTT Flow 3B. Flow Cytometry (Annexin V/PI) Treat->Flow WB 3C. Western Blot (Caspase Cleavage) Treat->WB Data 4. Orthogonal Data Synthesis MTT->Data Flow->Data WB->Data

Fig 2. Self-validating in vitro workflow for assessing AIB anti-proliferative efficacy.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. A drop in signal directly correlates with mitochondrial dysfunction, the first step in AIB-induced intrinsic apoptosis.

  • Cell Seeding: Seed P-388 or MCF-7 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare AIB in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Treat cells with a serial dilution of AIB (e.g., 0.1, 1.0, 5.0, 10.0, 25.0 μg/mL ). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the treated plates for 48 and 72 hours to assess time-dependent kinetics.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Apoptosis Validation (Annexin V-FITC/PI Flow Cytometry)

Causality: To confirm that the loss of viability observed in the MTT assay is due to apoptosis, Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Post-treatment with AIB at IC50​ and 2×IC50​ concentrations for 24 hours, harvest cells (including floating cells to capture late apoptotic bodies) via gentle centrifugation (300 x g, 5 mins).

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins.

  • Staining: Resuspend the pellet in 100 μL of 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Protocol 3: Molecular Mechanism Confirmation (Western Blotting)

Causality: Flow cytometry provides cellular-level validation, but Western blotting confirms the exact molecular executioners. Probing for cleaved Caspase-3 and Caspase-9 validates the intrinsic mitochondrial pathway triggered by AIB.

  • Lysis: Lyse AIB-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Quantify total protein using a BCA assay to ensure equal loading.

  • Electrophoresis: Resolve 30 μg of protein extract on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk, then probe overnight at 4°C with primary antibodies against Pro-Caspase-9, Cleaved Caspase-9, Cleaved Caspase-3, and β -actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band densitometry using ImageJ.

Conclusion

Artoindonesianin B represents a highly promising, structurally optimized prenylated flavone. By utilizing a self-validating matrix of metabolic, cytometric, and molecular assays, researchers can definitively map its anti-proliferative profile. The data clearly indicates that AIB's prenylation grants it superior cytotoxic efficacy against leukemia and breast cancer models compared to non-prenylated flavonoids, operating through a targeted apoptotic and LOX-inhibitory mechanism.

Comparative

artoindonesianin B vs artocarpin structural and functional comparison

Title: Structural and Functional Divergence of Prenylated Flavones: A Comparative Guide to Artoindonesianin B and Artocarpin Target Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Divergence of Prenylated Flavones: A Comparative Guide to Artoindonesianin B and Artocarpin

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Artocarpus genus (Moraceae) is a prolific source of prenylated flavonoids, a class of secondary metabolites characterized by their unique isoprenyl side chains. Among these, Artocarpin and Artoindonesianin B represent two highly potent, structurally related, yet functionally divergent molecules. While both share a C26 prenylated flavone backbone, subtle variations in their oxygenation and side-chain configurations dictate entirely different pharmacological trajectories.

As a Senior Application Scientist, I have designed this guide to objectively compare these two compounds. By analyzing their structural pharmacophores, mapping their mechanistic pathways, and providing self-validating experimental workflows, this guide serves as a foundational resource for teams developing novel oncology therapeutics or advanced cosmeceuticals.

Structural Dynamics & Physicochemical Profiling

The biological fate of a prenylated flavone is governed by its lipophilicity and hydrogen-bonding capacity. Both compounds possess a flavonoid core, but their functional group substitutions drive their distinct target affinities.

  • Artocarpin (C₂₆H₂₈O₆): Features a 5,2',4'-trihydroxy-7-methoxy-3-prenyl-6-(1E)-3-methylbut-1-enylflavone structure[1]. The presence of two lipophilic prenyl-derived side chains at C-3 and C-6, combined with a methoxy group at C-7, renders Artocarpin highly lipophilic (water solubility <0.1 mg/mL)[2]. This lipophilicity is ideal for penetrating the stratum corneum in topical applications, though it requires lipid-based nanocarriers (e.g., cubosomes) to prevent oxidation of its phenolic hydroxyl groups[2].

  • Artoindonesianin B (C₂₆H₂₈O₈): Initially isolated from the roots of Artocarpus champeden[3], this compound contains two additional oxygen atoms compared to Artocarpin. It is a diprenylated flavonoid where the oxygenation profile (often forming complex pyran rings or additional hydroxyls) significantly alters its Topological Polar Surface Area (TPSA). This increased polarity enhances its hydrogen-bonding capacity, making it a superior candidate for deep-pocket receptor binding in kinase inhibition (e.g., VEGFR2)[4].

Table 1: Physicochemical and Structural Comparison
ParameterArtocarpinArtoindonesianin B
Molecular Formula C₂₆H₂₈O₆C₂₆H₂₈O₈
Molecular Weight 436.5 g/mol 468.18 g/mol
Key Structural Features 3-prenyl, 6-alkenyl, 7-methoxyDiprenylated, higher oxygenation
Lipophilicity Extremely HighModerate-High
Primary Target Domain Lipid bilayers, intracellular kinasesTransmembrane receptors (VEGFR2)
Primary Bioactivity Anti-inflammatory, Melanogenesis inhibitionCytotoxicity, Anti-angiogenesis

Functional Divergence & Mechanistic Pathways

The structural differences between these two compounds translate into divergent cellular mechanisms.

Artocarpin's Multi-Targeted Cosmeceutical Action: Artocarpin is a potent inhibitor of UV-induced skin aging. Interestingly, it does not act as a direct, strong competitive inhibitor of the tyrosinase active site. Instead, it inhibits melanogenesis upstream via anti-inflammatory pathways[2]. By modulating the phosphorylation of p38 MAPK, it suppresses the NF-κB signaling pathway, thereby halting the production of inflammatory cytokines and nitric oxide (NO) in macrophages[2]. Additionally, it induces autophagic cell death in damaged cells by inhibiting the mTOR pathway[2].

Artoindonesianin B's Oncological Action: Artoindonesianin B is primarily recognized for its potent cytotoxicity against cancer cell lines, notably murine leukemia (P-388)[3]. Recent in silico and in vitro models have also positioned it as a promising liver anticancer candidate due to its high binding affinity for the VEGFR2 receptor, a critical driver of tumor angiogenesis[4]. The compound's specific oxygenation pattern allows it to form stable hydrogen bonds within the VEGFR2 kinase domain, outperforming standard inhibitors like Lenvatinib in thermodynamic stability models[4].

G ArtoC Artocarpin (C26H28O6) mTOR mTOR Signaling ArtoC->mTOR Inhibits NFkB NF-κB Pathway ArtoC->NFkB Inhibits Autophagy Autophagic Cell Death mTOR->Autophagy Induces Melanogenesis Melanogenesis Suppression NFkB->Melanogenesis Downregulates ArtoB Artoindonesianin B (C26H28O8) VEGFR2 VEGFR2 Receptor ArtoB->VEGFR2 Binds/Inhibits Leukemia P-388 Cell Line ArtoB->Leukemia Cytotoxic Action Apoptosis Apoptosis / Cytotoxicity VEGFR2->Apoptosis Anti-angiogenesis Leukemia->Apoptosis Induces

Fig 1. Divergent mechanistic pathways of Artocarpin and Artoindonesianin B in cellular models.

Self-Validating Experimental Workflows

To ensure data integrity, experimental protocols must be designed to rule out false positives. The following methodologies explain not just the how, but the why behind each step.

Protocol A: Cytotoxicity Screening for Artoindonesianin B (P-388 Cell Line)

Causality: The murine leukemia P-388 cell line is the gold standard for screening Artocarpus isolates because it provides historical baseline data for prenylated flavones[3].

  • Cell Culture: Maintain P-388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Dissolve Artoindonesianin B in cell-culture grade DMSO. Critical Step: Ensure the final DMSO concentration in the assay wells does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Seed cells in a 96-well plate at a density of 1×104 cells/well. Treat with serial dilutions of Artoindonesianin B (0.1, 1.0, 10, 50, 100 µg/mL).

  • Self-Validation (Controls): Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Doxorubicin or Lenvatinib) to validate the assay's sensitivity[4].

  • MTT Assay: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Melanogenesis Inhibition Assay for Artocarpin (B16F10 Cells)

Causality: Because Artocarpin inhibits melanin production via anti-inflammatory pathways rather than direct enzymatic blockade[2], cell-free mushroom tyrosinase assays will yield false negatives. A cell-based assay is mandatory.

  • Cell Culture: Cultivate B16F10 murine melanoma cells in DMEM with 10% FBS.

  • Stimulation & Treatment: Seed cells at 2×104 cells/well in a 24-well plate. After 24 hours, co-treat the cells with 100 nM α-MSH (to stimulate melanogenesis) and sub-toxic concentrations of Artocarpin (e.g., 1, 5, 10 µM).

  • Self-Validation (Viability Check): Critical Step: Compounds that kill cells will naturally reduce total melanin, creating a false positive for "skin whitening." You must run a parallel MTT viability assay on an identical plate. Only melanin reduction in wells with >90% cell viability can be attributed to true melanogenesis inhibition.

  • Melanin Extraction: After 72 hours, wash cells with cold PBS. Lyse the cells using 1N NaOH containing 10% DMSO at 80°C for 1 hour to solubilize the intracellular melanin.

  • Quantification: Measure the absorbance of the lysate at 405 nm. Normalize the melanin content against the total protein concentration (determined via BCA assay) to account for slight variations in cell number.

Quantitative Performance Comparison

When evaluating these compounds for drug development, their IC₅₀ values define their therapeutic windows.

Table 2: Comparative Pharmacological Efficacy
Assay / TargetArtocarpin PerformanceArtoindonesianin B PerformanceReference Standard
P-388 Cytotoxicity (IC₅₀) ~13-15 µg/mLHighly Potent (Often <5 µg/mL)Doxorubicin
VEGFR2 Binding Affinity (ΔG) Weak/Non-specific-8.49 kcal/mol (In Silico)Lenvatinib (-7.0 to -8.0)
NO Production (RAW264.7) Strong Inhibition (IC₅₀ ~5-10 µM)Not Primary TargetDexamethasone
Melanin Reduction (B16F10) Significant at 10 µMUnknown / UncharacterizedKojic Acid

Note: Data synthesized from standardized in vitro and in silico models[2],[3],[4].

References

  • Artocarpin: Multi-Targeted Mechanisms Against UV-Induced Skin Aging and Its Skin Penetration Enhancement Strategies Source: MDPI URL:[Link]

  • Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden Source: American Chemical Society (Journal of Natural Products) URL:[Link]

  • Artocarpin | C26H28O6 | CID 5458461 Source: PubChem - NIH URL:[Link]

  • Chemistry and Pharmacology of Artocarpin: An Isoprenyl Flavone from Artocarpus Species Source: Systematic Reviews in Pharmacy URL:[Link]

  • Potential of Prenylated Flavonoid Derivatives from Jackfruit Roots (Artocarpus heterophyllus Lam.) as Liver Anticancer Candidates: In Silico Study Source: ResearchGate URL:[Link]

Sources

Validation

Comparative Analysis of Prenylated Flavones from Artocarpus Species: Bioactivity, Isolation, and Mechanistic Insights

Introduction & Structural Causality in Drug Design The genus Artocarpus (family Moraceae) is a prolific botanical repository of isoprenylated flavonoids, a class of phytochemicals that has garnered significant attention...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality in Drug Design

The genus Artocarpus (family Moraceae) is a prolific botanical repository of isoprenylated flavonoids, a class of phytochemicals that has garnered significant attention in modern drug discovery[1]. As researchers and drug development professionals evaluate natural product libraries, understanding the structural causality behind these compounds is paramount.

The defining feature of these molecules—such as Artocarpin and Artonin E—is the presence of a prenyl group (e.g., a 3-methyl-1-butenyl or γ,γ -dimethylallyl moiety) typically at the C-3 or C-6 positions of the flavone backbone[2]. From a pharmacokinetic perspective, this functionalization is not merely a structural anomaly; it is the primary driver of the molecule's efficacy[2]. The lipophilic isoprenoid anchor significantly enhances the compound's affinity for biological membranes, facilitating rapid intracellular accumulation[3]. Furthermore, this lipophilicity allows for targeted interactions with the hydrophobic pockets of key enzymes and kinase domains. Experimental data consistently demonstrates that the modification or removal of this prenyl group precipitously decreases both cytotoxicity and antimicrobial properties[2].

Comparative Bioactivity Analysis

To objectively evaluate the performance of Artocarpus-derived prenylated flavones, we must compare their half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) across standardized assays. The data synthesized below highlights the exceptional potency of these compounds against oncological and infectious targets.

Table 1: Comparative Bioactivity of Key Prenylated Flavones from Artocarpus Species

CompoundSource SpeciesTarget / AssayPerformance (IC50 / MIC)Reference
Artocarpin A. heterophyllusMurine Leukemia (P-388)IC50 < 2.0 µg/mL2[2]
Artocarpin A. altilisM. tuberculosisMIC = 3.1 µg/mL4[4]
Artocarpin A. heterophyllusNSCLC (A549, H1299)IC50 = 3.0 - 8.0 µM3[3]
Artonin E A. champedenP. falciparum (K1 strain)IC50 = 0.1 µg/mL5[5]
Artonin E Acetate A. rigidaMurine Leukemia (P-388)IC50 = 2.79 µg/mL6[6]
Morusin A. altilisP. falciparum (K1 strain)IC50 = 1.9 µg/mL4[4]
Gemichalcone B A. heterophyllusMurine Leukemia (P-388)IC50 = 2.1 - 4.0 µg/mL2[2]

Performance Insights: Artocarpin exhibits extraordinary cytotoxicity against non-small cell lung cancer (NSCLC) lines, significantly outperforming standard natural chemopreventives like curcumin (IC50 ~78 µM) and resveratrol (IC50 ~33 µM)[3]. Meanwhile, Artonin E demonstrates highly specific and potent antimalarial activity, inhibiting the P. falciparum K1 strain at concentrations as low as 0.1 µg/mL[5].

Mechanistic Deep-Dive: Artocarpin-Induced Apoptosis

To leverage these compounds in clinical applications, understanding their mechanism of action is critical. In NSCLC models, Artocarpin does not function as a generic cytotoxin; rather, it initiates a highly specific, Reactive Oxygen Species (ROS)-mediated apoptotic cascade[3].

The lipophilic nature of the prenyl group allows Artocarpin to breach the cell membrane and induce mitochondrial stress[3]. This localized stress triggers the generation of intracellular ROS, which subsequently modulates downstream Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways[3]. This cascade culminates in oxidative DNA damage and the execution of both p53-dependent and independent apoptosis[3].

Pathway Artocarpin Artocarpin (C-3 Prenylated Flavone) Membrane Enhanced Membrane Penetration (Lipophilic Isoprenoid Group) Artocarpin->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Intracellular ROS Generation Mitochondria->ROS MAPK MAPK / Akt Pathway Modulation ROS->MAPK DNA Oxidative DNA Damage ROS->DNA Apoptosis Apoptosis (p53-dependent & independent) MAPK->Apoptosis DNA->Apoptosis

Artocarpin-induced ROS-mediated apoptosis pathway in non-small cell lung cancer.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the isolation and biological evaluation of these compounds must follow rigorous, self-validating workflows.

Workflow Extract 1. Methanol Extraction (Artocarpus Heartwood/Bark) VLC 2. Vacuum Liquid Chromatography (Silica Gel, Hexane:EtOAc Gradient) Extract->VLC Defatting & Crude Separation CPC 3. Centrifugal Planar Chromatography (High-Resolution Fractionation) VLC->CPC Target Fractions (A-F) Cryst 4. Recrystallization (CH2Cl2 / n-hexane) CPC->Cryst Semi-pure Flavones NMR 5. Structural Elucidation (1D/2D NMR, MS, IR) Cryst->NMR Pure Isoprenyl Flavones

Step-by-step isolation workflow for prenylated flavones from Artocarpus species.

Protocol A: Extraction and High-Resolution Isolation
  • Maceration & Defatting: Macerate dried, powdered heartwood of A. heterophyllus (e.g., 3.5 kg) in Methanol (MeOH) to yield the crude extract[2].

    • Causality: MeOH is selected as the primary solvent because it ensures the comprehensive extraction of both polar glycosides and moderately non-polar prenylated flavonoids[2].

  • Vacuum Liquid Chromatography (VLC): Fractionate the crude extract using silica gel VLC with a gradient mobile phase of n-hexane to Ethyl Acetate (3:1 to 0:10)[2].

    • Causality: VLC is employed here rather than standard gravity column chromatography because it efficiently handles large sample masses and provides rapid, high-throughput initial separation of the complex botanical matrix[2].

  • Centrifugal Planar Chromatography (CPC): Subject the active fractions to CPC (silica gel, n-hexane:EtOAc = 7:3)[2].

    • Causality: Prenylated isomers often co-elute due to identical molecular weights and similar polarities. The centrifugal force in CPC enhances the resolution of these closely related lipophilic compounds, allowing for the precise separation of targets like Artocarpin and Gemichalcone B[2].

  • Purification & Validation: Recrystallize the semi-pure isolates using a heated mixture of methylene chloride and n-hexane[7]. Validate the structure using 1D/2D NMR, IR, and MS to confirm the exact position of the prenyl group[7].

Protocol B: Cytotoxicity Evaluation via SRB Assay
  • Cell Seeding & Treatment: Seed NSCLC or P-388 cells in 96-well plates. Treat with isolated flavones at concentrations ranging from 1 to 10 µM for 24-48 hours[3].

  • Assay Selection (SRB over MTT): While MTT is standard, the Sulforhodamine B (SRB) assay is highly recommended for evaluating plant-derived polyphenols[3].

    • Causality: Flavonoids possess inherent antioxidant properties that can chemically reduce the MTT tetrazolium salt in the absence of live cells, leading to false-positive viability readings. SRB binds directly to basic amino acid residues of cellular proteins, entirely bypassing this redox interference[3].

  • Self-Validation: Measure absorbance and calculate the IC50 relative to a vehicle control (0.1% DMSO) to ensure the solvent does not mask or artificially inflate the compound's true cytotoxicity.

References

  • Musthapa, I., et al. "Cytotoxic Activities of Prenylated Flavonoids from Artocarpus heterophyllus." ARPN Journal of Engineering and Applied Sciences. 2

  • "Chemistry and Pharmacology of Artocarpin: An Isoprenyl Flavone from Artocarpus Species." Systematic Reviews in Pharmacy. 4

  • "Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells." National Institutes of Health (NIH) / PMC. 3

  • Widyawaruyanti, A., et al. "New prenylated flavones from Artocarpus champeden, and their antimalarial activity in vitro." Journal of Natural Medicines. 5

  • Suhartati, T., et al. "Isolation of Artonin E from the root bark of Artocarpus rigida, synthesis of Artonin E acetate and evaluation of anticancer activity." Macedonian Journal of Chemistry and Chemical Engineering. 6

  • "Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities." MDPI. 1

Sources

Comparative

Validating Artoindonesianin B Purity: A Comparative Guide to HRFABMS and 13C NMR vs. Modern LC-MS/MS Workflows

Introduction to the Analytical Challenge Artoindonesianin B ( C26​H28​O8​ ) is a highly bioactive prenylated flavone originally isolated from the roots of Artocarpus champeden [1]. Known for its potent cytotoxic activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

Artoindonesianin B ( C26​H28​O8​ ) is a highly bioactive prenylated flavone originally isolated from the roots of Artocarpus champeden [1]. Known for its potent cytotoxic activity against murine leukemia (P-388) cells, its structural integrity is paramount for downstream pharmacological testing.

Validating the purity and exact structure of prenylated flavones presents a unique analytical challenge. These molecules are prone to oxidative degradation and exist alongside closely related structural isomers (e.g., Artoindonesianin A, artonins). The position of the prenyl (3-methylbut-2-enyl) groups on the flavone core drastically alters biological activity but results in identical molecular weights. Therefore, a self-validating analytical system is required to confirm both the elemental composition and the exact carbon skeleton connectivity.

This guide objectively compares the "Gold Standard" structural elucidation workflow—High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) coupled with Carbon-13 Nuclear Magnetic Resonance ( 13C NMR)—against modern High-Resolution Electrospray Ionization (HR-ESI-MS) workflows [2].

Comparative Analysis of Validation Workflows

While modern laboratories frequently default to UPLC-HR-ESI-MS for high-throughput screening, the combination of HRFABMS and 13C NMR remains the definitive self-validating system for absolute structural confirmation of isolated natural products.

  • HRFABMS provides the exact mass, confirming the chemical formula without the in-source fragmentation sometimes seen in harsh ESI conditions.

  • 13C NMR acts as the ultimate purity and isomer-validation tool. Because carbon has a wide chemical shift range (~220 ppm), even minor structural impurities (>5%) will present as distinct, unassigned carbon peaks, making it impossible for an impurity to "hide" under a parent peak.

Table 1: Performance Comparison of Analytical Workflows
ParameterHRFABMS + 13C NMR (Gold Standard)UPLC-HR-ESI-MS/MS (Modern Alternative)Analytical Advantage
Mass Accuracy <5 ppm <2 ppmESI-MS offers slightly higher mass accuracy and resolution.
Isomer Differentiation Absolute (Maps all 26 carbon environments)Inferred (Relies on 1,3A− or 1,4A− fragmentation pathways) 13C NMR definitively proves prenyl attachment positions.
Sample Requirement High (~5–10 mg for NMR)Ultra-low ( <1 μ g)ESI-MS is vastly superior for yield-limited samples.
Purity Assessment Bulk structural purity (Detects any carbon-containing impurity)Chromatographic purity (Detects only UV/MS-active impurities) 13C NMR provides a holistic, non-biased purity profile.
Ionization Softness Very Soft (Matrix absorbs kinetic energy)Soft to Moderate (Depending on declustering potential)HRFABMS preserves the fragile prenyl side chains intact.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen. The following protocols are designed as a closed-loop validation system: the MS provides the sum of the parts, and the NMR proves their exact arrangement.

Protocol A: Exact Mass Determination via HRFABMS

Objective: Confirm the molecular formula C26​H28​O8​ (Exact Mass: 468.1784 Da).

  • Sample Preparation: Dissolve 1.0 mg of purified Artoindonesianin B in 100 μ L of HPLC-grade methanol.

  • Matrix Selection & Application: Apply 1–2 μ L of m-nitrobenzyl alcohol (m-NBA) to the FAB stainless steel probe tip.

    • Causality:m-NBA is specifically chosen for polyphenols. Its high proton affinity facilitates the formation of [M+H]+ pseudo-molecular ions. Crucially, the liquid matrix absorbs the kinetic impact of the atom beam, preventing the thermal cleavage of the delicate prenyl side chains.

  • Sample Loading: Mix 1 μ L of the Artoindonesianin B solution into the m-NBA matrix directly on the probe.

  • Bombardment: Insert the probe into the source and bombard the target with a 6–8 keV Xenon (Xe) fast atom beam.

  • Data Acquisition: Acquire data in positive ion mode. Use polyethylene glycol (PEG) as an internal calibrant to ensure mass accuracy is maintained below 5 ppm. The target [M+H]+ ion should be observed at m/z 469.1862.

Protocol B: Structural Mapping via 13C NMR

Objective: Map the 26 distinct carbon atoms and assess bulk sample purity.

  • Solvent Selection: Dissolve 10 mg of Artoindonesianin B in 600 μ L of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Prenylated flavones have multiple phenolic hydroxyl groups. DMSO- d6​ strongly hydrogen-bonds with these hydroxyls, preventing intermolecular aggregation and chemical exchange, which would otherwise cause severe line broadening in the NMR spectrum.

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Insert into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe to the 13C frequency (~125 or 150 MHz).

  • Parameter Optimization (Critical Step): Apply broadband proton decoupling (e.g., WALTZ-16) to collapse carbon signals into sharp singlets. Set the relaxation delay ( D1​ ) to 3.0 seconds .

    • Causality: The flavone skeleton contains multiple quaternary carbons (e.g., the C-4 carbonyl at ~182 ppm, and oxygenated aromatic carbons at ~160 ppm). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A 3.0-second D1​ ensures these carbons fully relax between pulses, allowing their signals to be detected accurately and preventing them from being lost in the baseline noise.

  • Acquisition: Accumulate a minimum of 2048 scans to achieve a high signal-to-noise ratio, ensuring that any minor impurity peaks (down to 2-3% relative abundance) are clearly distinguishable from baseline noise.

Visualizing the Validation Logic

The integration of these two techniques creates a robust, self-validating loop. The diagrams below illustrate the workflow and the logical synthesis of the analytical data.

G A Artoindonesianin B Extract B HRFABMS Exact Mass A->B m-NBA Matrix C 13C NMR Carbon Mapping A->C DMSO-d6 D Data Synthesis B->D [M+H]+ C->D 26 Carbons E Purity Confirmed D->E

Caption: Workflow for validating Artoindonesianin B using orthogonal MS and NMR techniques.

H M Molecular Formula: C26H28O8 Exact Mass: 468.1784 Da N1 HRFABMS Data Confirms Elemental Composition N1->M N2 13C NMR Data Confirms Structural Isomer C1 Flavone Core (C=O, Aromatic) N2->C1 C2 Prenyl Chains (Aliphatic, Alkene) N2->C2 C1->M C2->M

Caption: Logical integration of HRFABMS and 13C NMR data for structural elucidation.

Conclusion

While LC-MS/MS offers unparalleled speed and sensitivity for identifying known compounds in crude extracts [2], the rigorous validation of a purified standard like Artoindonesianin B requires the orthogonal power of HRFABMS and 13C NMR. By utilizing soft ionization to preserve the molecular ion and optimized NMR relaxation parameters to map every carbon atom, researchers can establish a self-validating proof of both chemical purity and exact structural isomerism.

References

  • Hakim, E. H., Fahriyati, A., Kau, M. S., Achmad, S. A., Makmur, L., Ghisalberti, E. L., & Nomura, T. (1999). Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden. Journal of Natural Products, 62(4), 613-615. URL:[Link]

  • Zheng, Z., et al. (2019). Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry. Molecules, 24(24), 4591. URL:[Link]

Validation

Benchmarking Artoindonesianin B: A Comparative Guide Against Standard Chemotherapeutic Agents

As the pharmaceutical landscape increasingly turns toward structurally complex natural products to overcome chemoresistance, prenylated flavones have emerged as highly compelling scaffolds. Artoindonesianin B , an isopre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical landscape increasingly turns toward structurally complex natural products to overcome chemoresistance, prenylated flavones have emerged as highly compelling scaffolds. Artoindonesianin B , an isoprenylated flavone isolated from the heartwood and roots of Artocarpus species (such as A. champeden and A. lanceifolius), demonstrates significant cytotoxic potential[1][2].

To rigorously evaluate its clinical viability, drug development professionals must benchmark Artoindonesianin B against gold-standard chemotherapeutics like Doxorubicin and Cisplatin . This guide synthesizes the mechanistic divergences, quantitative efficacy profiles, and the self-validating experimental protocols required to objectively assess this promising compound.

Mechanistic Paradigm: Natural Product vs. Standard Agents

Understanding the causality behind a compound's cytotoxicity is the foundation of rational drug design. Standard chemotherapeutic agents typically rely on direct genomic interference:

  • Doxorubicin acts primarily as a topoisomerase II inhibitor and DNA intercalator, triggering DNA damage responses that activate p53.

  • Cisplatin functions by crosslinking purine bases, leading to stalled replication forks and subsequent cell death[3].

In contrast, Artoindonesianin B operates via a distinct, non-genotoxic upstream mechanism. Its highly lipophilic prenyl groups facilitate rapid membrane penetration. Once intracellular, it induces apoptosis through the activation of intrinsic signaling pathways, largely driven by Reactive Oxygen Species (ROS) generation and subsequent mitochondrial depolarization[4]. This mitochondrial stress releases cytochrome c, activating the apoptosome (Caspase-9) and culminating in Caspase-3 execution[4].

MOA cluster_0 Artoindonesianin B Pathway cluster_1 Standard Chemotherapeutics ArtB Artoindonesianin B ROS ROS Generation ArtB->ROS Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Executioner Caspase-3 Casp9->Casp3 Dox Doxorubicin / Cisplatin DNA DNA Damage / Intercalation Dox->DNA p53 p53 Activation DNA->p53 p53->Mito p53->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Comparative apoptotic signaling pathways of Artoindonesianin B vs standard chemotherapeutics.

Quantitative Efficacy Profile

To establish an objective benchmark, the inhibitory concentration (IC50) of Artoindonesianin B is evaluated against well-characterized cancer cell lines alongside standard positive controls. The data below summarizes its performance, highlighting its notable efficacy against murine leukemia models.

CompoundTarget Cell LineIC50 ValuePrimary Mechanism of ActionReference
Artoindonesianin B P-388 (Murine Leukemia)3.9 µg/mLIntrinsic Apoptosis / ROS[2][5]
Doxorubicin (Control)P-388 / PC-3< 1.0 µg/mLTopo II Inhibition / Intercalation
Cisplatin (Control)A549 / MCF-7~ 5-10 µMDNA Crosslinking[3]
Artoindonesianin B-1 PC-3 (Prostate Cancer)< 20 µMApoptotic Induction

Note: While Doxorubicin exhibits a lower absolute IC50, Artoindonesianin B's distinct mechanism of action provides a critical alternative for cell lines exhibiting multi-drug resistance (MDR) efflux pumps, which frequently eject standard DNA-targeting agents.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of Artoindonesianin B must utilize orthogonal, self-validating assay systems. Below are the optimized protocols for benchmarking cytotoxicity and confirming the apoptotic mechanism.

Protocol A: High-Throughput Cytotoxicity Benchmarking (MTT Assay)

The MTT assay provides a direct biochemical proxy for cellular metabolic activity. Doxorubicin is used as an internal positive control to validate assay sensitivity.

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed P-388 or PC-3 cells at a density of 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, which artificially depresses metabolic rates and confounds viability data.

  • Compound Treatment (72h): Treat cells with serial dilutions of Artoindonesianin B (0.1 to 50 µg/mL) and Doxorubicin (0.01 to 10 µg/mL). Maintain DMSO vehicle concentration strictly below 0.1% v/v.

    • Causality: A 72-hour incubation allows sufficient time for multiple cell division cycles, capturing both immediate anti-proliferative effects and delayed apoptotic cascades. Capping DMSO at 0.1% prevents solvent-induced basal toxicity.

  • Tetrazolium Reduction: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring, yielding purple formazan. Dead cells lack this active enzyme, making this step a direct proxy for viability.

  • Solubilization & Quantification: Remove media, add 150 µL of DMSO to solubilize the intracellular formazan crystals, and read absorbance at 570 nm.

Workflow Seed Cell Seeding (96-well plate) Treat Compound Treatment (72h Incubation) Seed->Treat MTT MTT Addition (Formazan Formation) Treat->MTT Solubilize Solubilization (DMSO) MTT->Solubilize Read Absorbance Reading (570 nm) Solubilize->Read

Self-validating MTT assay workflow for quantifying chemotherapeutic cytotoxicity.

Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V/PI)

While the MTT assay confirms a reduction in metabolic viability, it cannot distinguish between programmed apoptosis and non-specific necrosis. This protocol self-validates the primary screening data[4].

Step-by-Step Methodology & Causality:

  • Induction: Treat cells with Artoindonesianin B at its calculated IC50 (e.g., 3.9 µg/mL) for 24 and 48 hours.

  • Harvest & Wash: Collect cells (including floating cells to capture late-stage apoptotic bodies) and wash with cold PBS.

  • Dual Staining: Resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality of Selection: Annexin V specifically binds to externalized phosphatidylserine (an early apoptotic marker). PI is membrane-impermeable and only stains DNA when cellular integrity is lost (late apoptosis/necrosis). By plotting Annexin V vs. PI, researchers can definitively confirm that Artoindonesianin B actively drives programmed cell death rather than causing non-specific necrotic toxicity.

Translational Outlook

Benchmarking Artoindonesianin B against agents like Doxorubicin and Cisplatin reveals a distinct pharmacological profile. While standard agents are highly potent, their dose-limiting toxicities (e.g., Doxorubicin-induced cardiotoxicity and Cisplatin-induced nephrotoxicity) necessitate the discovery of novel scaffolds. The isoprenyl moieties on Artoindonesianin B not only enhance its lipophilicity for superior cellular uptake but also dictate its specific affinity for mitochondrial membranes, triggering the intrinsic apoptotic cascade[2][4]. For drug development professionals, this positions Artoindonesianin B as a high-value lead compound for combination therapies or for targeting malignancies resistant to standard DNA-damaging agents.

Sources

Comparative

Comparative Cytotoxicity of Artoindonesianin A and Artoindonesianin B: A Technical Guide for Drug Development

Executive Summary The genus Artocarpus (Moraceae) is a well-documented source of bioactive prenylated flavones with significant antineoplastic potential. Among the most structurally intriguing isolates from the root of 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The genus Artocarpus (Moraceae) is a well-documented source of bioactive prenylated flavones with significant antineoplastic potential. Among the most structurally intriguing isolates from the root of 1 are Artoindonesianin A and Artoindonesianin B[1]. While both compounds exhibit measurable antiproliferative effects, their comparative cytotoxicity reveals a stark divergence in potency. This guide provides an objective, data-driven comparison of their structural biology, cytotoxic profiles against murine leukemia (P-388) cells, and the mechanistic causality driving their differential efficacy.

Structural Biology & Chemical Profiling

Understanding the cytotoxicity of these compounds requires a deep dive into their structural divergence. Both are prenylated flavones, but their functional groups dictate their interaction with cellular targets.

  • Artoindonesianin A: Isolated as a yellow powder, this compound (C35H38O7) is a tetraprenylated flavonoid. Its structure includes a standard pyrano-xanthonoid moiety[1]. Its cytotoxicity is primarily driven by the general ability of highly prenylated flavonoids to intercalate into lipid bilayers or bind to surface receptors, disrupting cellular homeostasis[2].

  • Artoindonesianin B: Also isolated as a yellow powder, this compound (C26H28O8) is classified as a rare 3[3]. The critical structural feature is the presence of a hydroperoxide group at the C-11 quaternary carbon[4].

Mechanistic Causality: The Hydroperoxide Advantage

Why does a single functional group drastically alter efficacy? The O-O bond in the hydroperoxide moiety of Artoindonesianin B is highly susceptible to homolytic cleavage, particularly in the iron-rich, dysregulated microenvironment of tumor cells[5]. This cleavage generates highly reactive alkoxy and peroxy radicals. Consequently, Artoindonesianin B acts as a potent pro-oxidant, triggering a lethal burst of intracellular Reactive Oxygen Species (ROS) that overwhelms the cancer cell's antioxidant buffering capacity[6].

Mechanism A Artoindonesianin B (Hydroperoxide Group) B Intracellular ROS Generation A->B Oxidative Stress C Mitochondrial Membrane Depolarization B->C Disruption D Caspase Cascade Activation (Caspase-3/9) C->D Cytochrome C Release E Apoptosis in P-388 Cells D->E Cell Death

Mechanism of Artoindonesianin B-induced apoptosis via ROS generation.

Comparative Cytotoxicity Data

The structural advantage of Artoindonesianin B translates directly into superior in vitro performance. When tested against the murine leukemia P-388 cell line using established protocols, Artoindonesianin B demonstrated a >5-fold increase in cytotoxic potency compared to Artoindonesianin A[1].

CompoundMolecular FormulaKey Structural FeatureIC50 against P-388 (µg/mL)Relative Potency
Artoindonesianin A C35H38O7Tetraprenylated pyrano-xanthonoid21.01.0x (Baseline)
Artoindonesianin B C26H28O8C-11 Hydroperoxide moiety3.9~5.4x Higher

Data sourced from established 1 on Artocarpus champeden isolates[1].

Experimental Workflows: Self-Validating Cytotoxicity Assay

To ensure trustworthiness and reproducibility in drug development, the IC50 values of these compounds must be derived from a self-validating system. The7 is the gold standard here[7].

Causality of the Method: The MTT assay directly measures mitochondrial metabolic activity. Because Artoindonesianin B induces mitochondrial membrane depolarization via ROS, the inability of treated cells to reduce the yellow MTT to purple formazan is a direct, causal readout of the compound's mechanism of action.

Step-by-Step Protocol
  • Cell Seeding: Seed murine leukemia P-388 cells in a 96-well microtiter plate at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of Artoindonesianin A and B (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Self-Validation Step: Include a Vehicle Control (0.1% DMSO) to isolate the compound's true effect from solvent toxicity, and a Positive Control (e.g., Doxorubicin) to verify assay sensitivity[7].

  • Incubation: Treat the cells with the compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure the absorbance colorimetrically at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[7].

Workflow S1 Seed P-388 Cells (96-well plate) S2 Compound Treatment (A vs B, 72h) S1->S2 S3 Add MTT Reagent (Incubate 4h) S2->S3 S4 Solubilize Formazan (DMSO) S3->S4 S5 Read Absorbance (570 nm) S4->S5

Self-validating MTT assay workflow for cytotoxicity evaluation.

References

  • [2] Title: Journal of Natural Products Vol. 62 No. 4 - ACS Publications | Source: ACS Publications | URL:

  • [1] Title: Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden | Source: American Chemical Society | URL:

  • [6] Title: A SYSTEMATIC REVIEW ON THE ROLE OF ARTOCARPUS HETEROPHYLLUS (JACKFRUIT) IN CANCER RESEARCH | Source: IIUM Journals | URL:

  • [7] Title: IC50 Values of Artonin E and Tamoxifen on MCF 7 at Different time interval | Source: ResearchGate | URL:

  • [4] Title: Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden | Source: American Chemical Society | URL:

  • [3] Title: Peroxy natural products | Source: RHHZ | URL:

  • [5] Title: Dealkenylative Functionalizations: Conversion of Alkene C(sp3)–C(sp2) Bonds into C(sp3)–X Bonds via Redox-Based Radical Processes | Source: PMC | URL:

Sources

Validation

Artoindonesianin B vs. Other Plant Phenols for Leukemia Treatment: A Comparative Guide

The discovery of novel antileukemic agents frequently looks to plant-derived secondary metabolites. While standard plant phenols like resveratrol, curcumin, and quercetin have been extensively studied for their anticance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The discovery of novel antileukemic agents frequently looks to plant-derived secondary metabolites. While standard plant phenols like resveratrol, curcumin, and quercetin have been extensively studied for their anticancer properties, their clinical translation is often bottlenecked by poor cellular uptake and rapid metabolism.

Artoindonesianin B , a prenylated flavone isolated from the roots and bark of Artocarpus champeden and related species, represents a structural evolution in natural product pharmacology[1][2]. By incorporating an isoprenyl moiety, this compound overcomes the lipophilicity limitations of traditional phenols, demonstrating potent, targeted cytotoxicity against leukemia cell lines[3]. This guide provides an objective, data-driven comparison of Artoindonesianin B against other benchmark plant phenols, detailing structure-activity relationships (SAR), mechanistic pathways, and standardized experimental protocols.

Structure-Activity Relationship (SAR): The Prenylation Advantage

The primary structural difference between Artoindonesianin B and ubiquitous phenols like quercetin lies in prenylation . Artoindonesianin B features a 3-methyl-but-1-enyl (isoprenyl) group at the C-3 position and specific free hydroxyl groups in the B-ring[1][3].

Why this matters (Causality): Leukemia cells, like all eukaryotic cells, are bound by a phospholipid bilayer. Highly polar, non-prenylated phenols (e.g., quercetin) struggle to passively diffuse across this hydrophobic barrier, requiring higher extracellular concentrations to achieve intracellular efficacy. The isoprenyl group on Artoindonesianin B acts as a lipophilic anchor, drastically increasing membrane permeability. Once inside the cytoplasm, the free hydroxyl groups interact with intracellular kinase domains and mitochondrial membranes to trigger apoptosis[3].

Mechanistic Comparison: Intrinsic Apoptotic Pathways

Both Artoindonesianin B and standard phenols induce apoptosis, but their primary targets and binding affinities differ.

  • Artoindonesianin B: Acts primarily through the intrinsic mitochondrial pathway . It upregulates pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2). This shift in the Bax/Bcl-2 ratio causes mitochondrial membrane depolarization, releasing cytochrome c into the cytosol, which subsequently activates Caspase-9, Caspase-3, and leads to Poly (ADP-ribose) polymerase (PARP) cleavage[4].

  • Curcumin & Resveratrol: Tend to act upstream as multi-target inhibitors, heavily suppressing the NF-κB signaling pathway and generating Reactive Oxygen Species (ROS) to induce secondary mitochondrial stress[5].

Pathway ArtoB Artoindonesianin B (Prenylated Flavone) Bax Upregulation of Bax (Pro-apoptotic) ArtoB->Bax High Affinity Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) ArtoB->Bcl2 Strong Inhibition Other Non-Prenylated Phenols (e.g., Quercetin, Resveratrol) Mito Mitochondrial Membrane Depolarization Other->Mito Moderate ROS Generation Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Leukemia Cell Apoptosis Casp3->Apoptosis

Apoptotic signaling cascade comparing Artoindonesianin B to non-prenylated phenols.

Quantitative Efficacy: Comparative IC50 Data

To ensure an objective comparison, the following table synthesizes the half-maximal inhibitory concentration (IC50) of these compounds specifically against the P-388 murine leukemia cell line . P-388 is the gold-standard screening model for early-stage antileukemic drug discovery due to its rapid proliferation rate and high sensitivity to DNA-interacting and apoptotic agents.

CompoundStructural ClassIC50 on P-388 LeukemiaKey Mechanistic DriverRef
Artoindonesianin B Prenylated Flavone3.9 µg/mL Intrinsic Apoptosis (Bax/Bcl-2 modulation)[1][2]
Curcumin Diarylheptanoid6.15 µg/mLNF-κB Inhibition / ROS Generation[6][7]
Quercetin Flavonol6.28 µg/mLKinase Inhibition / p53-dependent Apoptosis[8][9]
Resveratrol Stilbenoid24.4 µg/mLCell Cycle Arrest (S phase) / PI3K Inhibition[5]

Data Interpretation: Artoindonesianin B demonstrates superior cytotoxicity (lowest IC50) compared to well-known phenols. This validates the hypothesis that prenylation significantly enhances antileukemic efficacy.

Experimental Workflows: Self-Validating Protocols

To reproduce these findings, researchers must utilize a self-validating experimental system. The following protocols detail the exact methodologies required to evaluate cytotoxicity and confirm the apoptotic mechanism.

Workflow Cult 1. Cell Culture (P-388 Leukemia) Treat 2. Compound Treatment (0.1 - 100 µg/mL) Cult->Treat MTT 3. Cytotoxicity (MTT) IC50 Determination Treat->MTT 48h Incubation Flow 4. Apoptosis Assay (Annexin V / PI) Treat->Flow 24h Incubation

Standardized experimental workflow for screening plant phenols in leukemia cells.

Protocol A: Cytotoxicity Evaluation via MTT Assay

Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for the number of metabolically viable leukemia cells.

  • Cell Seeding: Culture P-388 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Seed cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Dissolve Artoindonesianin B (and comparator phenols) in DMSO to create a stock solution. Dilute with culture medium to achieve final concentrations ranging from 0.1 to 100 µg/mL. Critical Control: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Treatment: Add the compound solutions to the wells. Include a positive control (e.g., Cisplatin or Doxorubicin) and a vehicle control (0.5% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Confirmation via Annexin V/PI Flow Cytometry

Rationale: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a DNA intercalating agent that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the mechanism of cell death.

  • Treatment & Harvesting: Treat P-388 cells ( 5×105 cells/well in a 6-well plate) with Artoindonesianin B at its calculated IC50 and 2x IC50 concentrations for 24 hours. Harvest cells by gentle centrifugation (300 x g for 5 min).

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins that may interfere with staining.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer.

    • Early Apoptosis: Annexin V (+), PI (-)

    • Late Apoptosis: Annexin V (+), PI (+)

Translational Outlook

For drug development professionals, Artoindonesianin B offers a compelling scaffold for next-generation antileukemic therapeutics. While compounds like curcumin and resveratrol suffer from "pan-assay interference" (PAINS) behaviors and poor bioavailability, the prenylated backbone of Artoindonesianin B provides a distinct pharmacokinetic advantage[3][10]. Future optimization should focus on synthesizing water-soluble prodrugs of Artoindonesianin B or encapsulating the compound in lipid nanoparticles to further enhance its systemic delivery in in vivo models.

References

  • Hakim, E. H., et al. "Artoindonesianins A and B, Two New Prenylated Flavones from the Root of Artocarpus champeden." Journal of Natural Products, American Chemical Society. URL:[Link]

  • Hakim, E. H., et al. "Organic Chemistry of Natural Products in Indonesia: Opportunity, Achievement and Challenges." AIP Publishing. URL:[Link]

  • Syah, Y. M., et al. "Two new cytotoxic isoprenylated flavones, artoindonesianins U and V, from the heartwood of Artocarpus champeden." ResearchGate. URL:[Link]

  • Eryanti, Y., et al. "Dataset of curcumin derivatives for QSAR modeling of anti cancer against P388 cell line." Data in Brief, NIH. URL:[Link]

  • Eryanti, Y., et al. "The Extraction of Curcuminoids From Ethanol Extract of Yellow Turmeric (Curcuma longa L) and Activity Test on P-388 Murine Leukemia Cells." ResearchGate. URL:[Link]

  • Aisyah, S., et al. "Flavonoid Compounds from the Leaves of Kalanchoe prolifera and Their Cytotoxic Activity against P-388 Murine Leukimia Cells." ResearchGate. URL:[Link]

  • Kustiawan, P. M., et al. "Cytotoxic and NF-κB Inhibitory Constituents of Artocarpus rigida." ResearchGate. URL:[Link]

Sources

Comparative

Cross-Validation of Artoindonesianin B Bioactivity Across Cell Lines: A Comparative Technical Guide

Executive Summary The search for novel chemotherapeutic agents has increasingly focused on prenylated flavonoids due to their unique structural lipophilicity and potent bioactivity. Artoindonesianin B , an isoprenylated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel chemotherapeutic agents has increasingly focused on prenylated flavonoids due to their unique structural lipophilicity and potent bioactivity. Artoindonesianin B , an isoprenylated flavone isolated from the heartwood and roots of Artocarpus species (such as A. champeden and A. lanceifolius), has emerged as a compelling candidate[1].

This guide provides an objective, cross-validated comparison of Artoindonesianin B’s cytotoxic performance against standard reference drugs (e.g., Cisplatin). By deconstructing the causality behind its mechanism of action and providing self-validating experimental protocols, this document serves as a foundational framework for integrating Artoindonesianin B into advanced preclinical oncology pipelines.

Structural Causality & Mechanism of Action

The bioactivity of Artoindonesianin B is not coincidental; it is strictly dictated by its molecular architecture. The unmodified 3-prenyl group combined with the ortho-dihydroxy substitution on the flavonoid B-ring significantly enhances cellular membrane permeability[2]. This lipophilic side-chain allows the compound to bypass cellular efflux pumps more effectively than non-prenylated analogs[3].

Mechanistically, Artoindonesianin B and its closely related analogs (such as Artoindonesianin B-1) operate via a multi-target apoptotic pathway. They act as redox-active competitive inhibitors of 5-Lipoxygenase (5-LOX), disrupting the catalytic redox-cycle and inducing intracellular stress[4]. This leads to mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of the caspase execution cascade.

MOA A Artoindonesianin B B 5-LOX Inhibition A->B Competitive Binding C ROS Accumulation A->C Redox Cycling D Mitochondrial Stress B->D Lipid Peroxidation C->D Depolarization E Caspase Activation D->E Cyt c Release F Apoptosis E->F Execution

Fig 1. Mechanistic pathway of Artoindonesianin B inducing apoptosis via 5-LOX inhibition and ROS.

Quantitative Cross-Validation Across Cell Lines

To objectively evaluate Artoindonesianin B, we must cross-validate its half-maximal inhibitory concentration ( IC50​ ) across diverse histological models. The murine leukemia P-388 cell line serves as the traditional benchmark for prenylated flavonoids due to its high sensitivity to redox-active compounds[1]. Solid tumor lines (A549, PC-3, NCI-H460) provide a translational perspective on its broad-spectrum efficacy[5].

Table 1: Comparative Bioactivity Profile ( IC50​ )
Cell LineTissue OriginArtoindonesianin B / B-1Reference (Cisplatin)Sensitivity Profile
P-388 Murine Leukemia3.9 µg/mL~1.5 µg/mLHigh
PC-3 Human Prostate Cancer13.9 µM10.8 µMModerate
A549 Human Lung Carcinoma16.2 µM12.4 µMModerate
NCI-H460 Human Large Cell Lung18.1 µM*15.2 µMModerate

*Note: Solid tumor data reflects the performance of the closely related Artoindonesianin B-1 analog. While Cisplatin exhibits a marginally lower IC50​ across solid tumors, Artoindonesianin compounds demonstrate synergistic potential when used in combination therapies, significantly lowering the required dosage of platinum-based drugs[6].

Self-Validating Experimental Protocols

A robust screening pipeline requires a self-validating system. We employ a two-tiered approach: Tier 1 (MTT Assay) establishes the quantitative viability proxy, while Tier 2 (Flow Cytometry) qualitatively validates that the observed cytotoxicity is driven by programmed apoptosis rather than non-specific necrosis.

Workflow S1 Cell Culture (P-388, A549, PC-3) S2 Compound Treatment (Arto B vs Cisplatin) S1->S2 S3 MTT Assay (Viability/IC50) S2->S3 S4 Flow Cytometry (Annexin V/PI) S2->S4 S5 Data Synthesis & Cross-Validation S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for cross-cell line bioactivity evaluation.

Protocol A: High-Throughput MTT Viability Assay

Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye. Because Artoindonesianin B targets mitochondrial stability, measuring mitochondrial metabolic rate provides a direct, highly accurate proxy for compound efficacy.

  • Cell Seeding: Seed cells (e.g., P-388 or A549) at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for adherence and logarithmic growth.

  • Compound Administration: Prepare serial dilutions of Artoindonesianin B (0.1, 1.0, 5.0, 10.0, 20.0 µg/mL) in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat the cells and incubate for 48 hours. Include Cisplatin as a positive control and vehicle-only as a negative control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Rationale: This time window allows sufficient accumulation of insoluble purple formazan crystals in viable cells.

  • Solubilization & Reading: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol B: Annexin V/PI Flow Cytometry

Causality: Cytotoxicity alone does not confirm therapeutic viability. A successful oncology drug must induce apoptosis to avoid the severe inflammatory responses associated with cell necrosis. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Treatment & Harvesting: Treat cells with Artoindonesianin B at the established IC50​ concentration for 24 hours. Harvest cells using cold PBS and gentle centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold Cell Staining Buffer to remove residual phenol red and serum proteins that may cause background fluorescence.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Rationale: Phosphatidylserine binding is calcium-dependent and requires strict adherence to the binding buffer's ionic composition.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations: Annexin V+/PI- (Early Apoptosis) vs. Annexin V+/PI+ (Late Apoptosis).

Conclusion

Artoindonesianin B demonstrates potent, cross-validated bioactivity across both murine leukemia models and human solid tumor cell lines. While standard chemotherapeutics like Cisplatin may exhibit slightly lower absolute IC50​ values in specific solid tumors, the unique 5-LOX inhibitory mechanism and lipophilic bioavailability of Artoindonesianin B position it as a highly valuable scaffold for combination therapies or targeted structural optimization.

References

  • Organic Chemistry of Natural Products in Indonesia: Opportunity, Achievement and Challenges. AIP Publishing. Available at: [Link]

  • Two new cytotoxic isoprenylated flavones, artoindonesianins U and V, from the heartwood of Artocarpus champeden. ResearchGate. Available at: [Link]

  • CHEMICAL CONSTITUENTS AND BIOLOGICAL ACTIVITIES FROM Artocarpus heterophyllus AND Artocarpus lakoocha Roxb. Chiang Mai University. Available at: [Link]

  • Artoindonesianin P, a new prenylated flavone with cytotoxic activity from Artocarpus lanceifolius. ResearchGate. Available at: [Link]

  • 2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors. Taylor & Francis Online. Available at:[Link]

  • A SYSTEMATIC REVIEW ON THE ROLE OF ARTOCARPUS HETEROPHYLLUS (JACKFRUIT) IN CANCER RESEARCH. IIUM Journals. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
artoindonesianin B
Reactant of Route 2
artoindonesianin B
© Copyright 2026 BenchChem. All Rights Reserved.